Muricarpone B
Description
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,21-24H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRUXUCWHIGENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation of Muricarpone B from Amomum muricarpum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Muricarpone B, a diarylheptanoid found in the rhizomes of Amomum muricarpum Elmer. While a precise, step-by-step published protocol for the isolation of this compound is not widely available, this document outlines a robust, generalized methodology based on established principles for the extraction and purification of diarylheptanoids and other secondary metabolites from the Amomum genus.
Introduction to this compound and Amomum muricarpum
Amomum muricarpum Elmer, a plant in the Zingiberaceae (ginger) family, is a source of various bioactive compounds. Phytochemical screenings of this plant have revealed the presence of alkaloids, flavonoids, saponins, tannins, and steroids. Among the notable compounds isolated from the rhizomes of Amomum muricarpum are diarylheptanoids, a class of plant phenolics with a C6-C7-C6 carbon skeleton. This compound, along with its analogue Muricarpone A, was first reported as a new diarylheptanoid isolated from this plant species[1]. Diarylheptanoids from Amomum species have garnered interest for their potential pharmacological activities, including antioxidant and anti-inflammatory effects[2][3].
This guide will detail a representative experimental workflow for the isolation and purification of this compound, present its known physicochemical properties, and discuss potential biological activities and associated signaling pathways.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification and characterization during and after the isolation process.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₅ | |
| Molecular Weight | 330.37 g/mol | |
| CAS Number | 886226-15-9 | |
| Appearance | Solid | |
| Solubility | DMSO: 1 mg/mL | |
| Purity (Commercial) | ≥85% (LC/MS-UV) | |
| Storage Temperature | -20°C |
Experimental Protocol for the Isolation of this compound
The following protocol is a composite methodology derived from general procedures for the isolation of compounds from Amomum species and is representative of the steps likely required to isolate this compound.
Plant Material Collection and Preparation
-
Collection: Fresh rhizomes of Amomum muricarpum are collected. Proper botanical identification is essential to ensure the correct plant species is used.
-
Cleaning and Drying: The rhizomes are thoroughly washed with water to remove soil and other debris. They are then air-dried or dried in a hot air oven at a temperature below 40°C to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried rhizomes are ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Soxhlet Extraction: The powdered rhizome material is subjected to successive solvent extraction using a Soxhlet apparatus. This method allows for the exhaustive extraction of compounds with increasing solvent polarity.
-
Step 1: Defatting: The powder is first extracted with a nonpolar solvent, such as petroleum ether or hexane (B92381), to remove fats and waxes.
-
Step 2: Intermediate Polarity Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as chloroform, diethyl ether, and ethyl acetate (B1210297). Diarylheptanoids are typically expected to be present in these fractions.
-
Step 3: Polar Extraction: Finally, a polar solvent like methanol (B129727) or ethanol (B145695) is used to extract the remaining polar compounds[4].
-
-
Maceration (Alternative Method): As an alternative to Soxhlet extraction, the powdered rhizomes can be soaked (macerated) in 95% ethanol for 48 hours, followed by filtration. This process is repeated multiple times to ensure thorough extraction[2].
-
Solvent Removal: The solvent from each fraction is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extracts.
Fractionation and Purification
-
Silica Gel Column Chromatography: The crude extract showing the most promising activity (e.g., the ethyl acetate or diethyl ether extract) is subjected to column chromatography for fractionation.
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.
-
Mobile Phase: A gradient solvent system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common mobile phase for separating diarylheptanoids is a mixture of hexane and ethyl acetate, with the polarity increased by gradually adding more ethyl acetate.
-
-
Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate) and visualizing agent (e.g., UV light or an anisaldehyde-sulfuric acid spray reagent).
-
Further Purification: Fractions containing compounds with similar TLC profiles are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Structure Elucidation
The structure of the isolated pure compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques (COSY, HSQC, HMBC) are used for detailed structural assignments.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which are characteristic of chromophores within the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
References
Unraveling the Bioactive Potential: A Review of Muricarpone B and Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of the known biological activities associated with Muricarpone B, a diarylheptanoid isolated from the rhizomes of Amomum muricarpum. Due to the limited specific bioactivity data available for this compound itself, this review extends to the broader biological activities of extracts from its source plant, Amomum muricarpum, and delves into the significant therapeutic potential of Malabaricone B, a structurally related compound with a similar name and well-documented biological activities. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant workflows and mechanisms of action to facilitate further research and drug development efforts.
This compound and its Source: Amomum muricarpum
This compound is a diarylheptanoid that has been isolated from the rhizomes of the plant Amomum muricarpum Elmer (family Zingiberaceae). Diarylheptanoids are a class of plant secondary metabolites known to possess a wide range of biological activities. While the isolation and structural elucidation of this compound have been reported, specific studies detailing its biological activities are not extensively available in the current literature. However, extracts from Amomum muricarpum have demonstrated notable antioxidant and antimicrobial properties.
Biological Activities of Amomum muricarpum Extracts
Ethanolic and aqueous extracts of the rhizomes and leaves of Amomum muricarpum have been evaluated for their radical scavenging and antimicrobial activities.
Table 1: Antioxidant Activity of Amomum muricarpum Extracts [1]
| Plant Part | Extract Type | DPPH Radical Scavenging Activity (%) at 500 µg/mL |
| Rhizome | Ethanol | 94.73 ± 0.06 |
| Rhizome | Water | Not Reported |
| Leaves | Ethanol | Not Reported |
| Leaves | Water | Not Reported |
Table 2: Antimicrobial Activity of Essential Oils from Amomum muricarpum [2]
| Plant Part | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Leaves | Staphylococcus aureus ATCC 25923 | 200 |
| Rhizome | Staphylococcus aureus ATCC 25923 | 200 |
| Rhizome | Bacillus cereus ATCC 14579 | 200 |
Experimental Protocols: Amomum muricarpum
The antioxidant activity of Amomum muricarpum extracts was determined using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The assay measures the ability of the extracts to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The discoloration of the DPPH solution from purple to yellow is monitored spectrophotometrically. The percentage of DPPH radical scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The antimicrobial activity of the essential oils from Amomum muricarpum was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method involves preparing a series of dilutions of the essential oil in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.
Malabaricone B: A Promising Bioactive Analogue
Given the limited data on this compound, this report now turns to Malabaricone B, a phenylacylphenol with a similar-sounding name, which has been the subject of more extensive biological investigation. Malabaricone B is isolated from the fruit rind of Myristica malabarica.
Antibacterial Activity of Malabaricone B
Malabaricone B has demonstrated potent bactericidal activity, particularly against multidrug-resistant (MDR) strains of Staphylococcus aureus.
Table 3: In Vitro Antibacterial Activity of Malabaricone B [3]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| MDR Staphylococcus aureus | 0.5 |
| Enterococci (MDR clinical isolates) | 0.5 |
Anti-ulcer Activity of Malabaricone B
Malabaricone B has been shown to possess significant healing properties against indomethacin-induced gastric ulceration in mice.
Table 4: Anti-ulcer Activity of Malabaricone B in Mice
| Treatment | Dose | Reduction in Ulcer Index (%) | Increase in Total Antioxidant Status of Plasma (%) |
| Malabaricone B | 10 mg/kg | 60.3 (P<0.01) | 36 (P<0.01) |
| Omeprazole (B731) | 3 mg/kg | 86.1 (P<0.001) | 53 (P<0.001) |
Experimental Protocols: Malabaricone B
The Minimum Inhibitory Concentration (MIC) of Malabaricone B was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of Malabaricone B were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial strains were cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
To assess the bactericidal or bacteriostatic nature of Malabaricone B, a time-kill kinetics assay was performed. S. aureus cultures in the logarithmic growth phase were treated with Malabaricone B at concentrations corresponding to its MIC. Aliquots were removed at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar (B569324) plates. The plates were incubated, and the number of colony-forming units (CFU/mL) was determined. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Male Swiss albino mice were used for this study. Gastric ulcers were induced by a single oral administration of indomethacin (B1671933) (18 mg/kg). Following ulcer induction, mice were treated orally with Malabaricone B (10 mg/kg/day) or the standard drug, omeprazole (3 mg/kg/day), for a specified period (e.g., 3 days). At the end of the treatment period, the animals were sacrificed, and their stomachs were removed. The stomachs were opened along the greater curvature, and the ulcer index was determined by measuring the area of the lesions. The percentage of healing was calculated by comparing the ulcer index of the treated groups with that of the untreated control group.
Visualizing the Processes
To aid in the understanding of the research and potential mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. bepls.com [bepls.com]
- 2. Chemical composition and antimicrobial activity of essential oils extracted from Amomum muricarpum Elmer from North Vietnam | Thin | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 3. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Muricarpone B: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B, a diarylheptanoid natural product, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is chemically identified as 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one. Its structure features a seven-carbon aliphatic chain linking two catechol (3,4-dihydroxyphenyl) moieties, with a ketone functional group at the C-3 position.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₂₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 330.37 g/mol | --INVALID-LINK-- |
| CAS Number | 886226-15-9 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | DMSO: 1 mg/mL | --INVALID-LINK-- |
| SMILES | O=C(CCC1=CC(O)=C(C=C1)O)CCCCC2=CC=C(O)C(O)=C2 | --INVALID-LINK-- |
| InChI | 1S/C19H22O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,21-24H,1-5,8H2 | --INVALID-LINK-- |
| InChI Key | UHRUXUCWHIGENP-UHFFFAOYSA-N | --INVALID-LINK-- |
Table 2: Predicted Spectral Data for this compound
| Spectral Data Type | Predicted Values |
| ¹H NMR | Predicted shifts can be obtained from computational chemistry software. |
| ¹³C NMR | Predicted shifts can be obtained from computational chemistry software. |
| Mass Spectrometry | Predicted m/z values for various adducts can be calculated. |
| Infrared (IR) | Characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups are expected. |
Biological Activities
This compound has been isolated from Alnus sibirica and has demonstrated notable antioxidant and anti-inflammatory properties.
Table 3: Reported Biological Activities of this compound
| Activity | Assay | Key Findings | Reference |
| Antioxidant | DPPH Radical Scavenging | Exhibited potent radical scavenging activity. | [1] |
| Superoxide (B77818) Anion Scavenging (NBT) | Demonstrated the ability to scavenge superoxide radicals. | [1] | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Showed inhibitory effects on NO production in vitro. | [1] |
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, its antioxidant and anti-inflammatory activities suggest potential interactions with pathways involving oxidative stress and inflammatory mediators. For instance, the inhibition of nitric oxide production points towards a possible modulation of the inducible nitric oxide synthase (iNOS) pathway.
Caption: Potential anti-inflammatory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isolation of this compound
A general procedure for the isolation of diarylheptanoids from plant material, which can be adapted for this compound, is as follows:
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered plant material (e.g., stems of Alnus sibirica) is extracted with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.
-
Reaction: A small volume of each sample dilution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Superoxide Anion Scavenging Assay (NBT)
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Reaction Mixture: A reaction mixture is prepared containing phenazine (B1670421) methosulfate (PMS), NADH, and NBT in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Sample Addition: Different concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of PMS.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 5 minutes).
-
Measurement: The absorbance is measured at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the sample.
Nitric Oxide (NO) Production Inhibition Assay
This assay typically uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess the inhibition of NO production.
-
Cell Culture: Macrophages are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the supernatant of cells treated with this compound and LPS to that of cells treated with LPS alone.
Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
A potential retrosynthetic analysis would involve disconnecting the C4-C5 bond, suggesting a Wittig or Horner-Wadsworth-Emmons reaction, or disconnecting the C2-C3 bond, suggesting an aldol (B89426) condensation. Subsequent functional group manipulations would lead to the final product.
Conclusion
This compound is a diarylheptanoid with demonstrated antioxidant and anti-inflammatory activities. This guide provides a foundational understanding of its chemical structure, properties, and biological potential. Further research is warranted to fully elucidate its mechanism of action, perform detailed spectroscopic characterization, and develop efficient synthetic routes. Such efforts will be crucial for exploring its full therapeutic potential.
References
Initial Screening of Muricarpone B for Cytotoxic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Muricarpone B for its cytotoxic effects against various cancer cell lines. This compound, also known as momilactone B, is a diterpenoid lactone that has demonstrated significant potential as an anticancer agent.[1][2][3] This document synthesizes key findings on its cytotoxic activity, outlines the experimental protocols used for its evaluation, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | ~5 (specifically 4.49 µM) | [1][4] |
| U266 | Multiple Myeloma | ~5 (specifically 5.09 µM) | |
| P388 | Murine Leukemia | 0.21 | |
| Jurkat | Human Leukemic T cells | < 6 | |
| RBL-2H3 | Basophilic Leukemia | < 6 | |
| p815 | Mouse Mastocytoma | < 6 | |
| HT-29 | Human Colon Cancer | < 1 | |
| SW620 | Human Colon Cancer | < 1 | |
| T47D | Breast Cancer | Not specified |
This compound exhibited substantial inhibitory effects on the viability of HL-60 and U266 cells, with IC50 values around 5 µM. Notably, its cytotoxicity against HL-60 cells was comparable to that of established anticancer drugs such as doxorubicin (B1662922) and all-trans retinoic acid (ATRA). Importantly, this compound showed negligible effects on the non-cancerous cell line MeT-5A, suggesting a degree of selectivity for cancer cells.
Experimental Protocols
The following sections detail the methodologies employed in the initial screening of this compound's cytotoxic effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HL-60, U266) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (and control compounds) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined from dose-response curves.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Its induction by this compound was assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Procedure:
-
Cell Treatment: Cells were treated with this compound at a concentration around its IC50 value (e.g., 5 µM) for a specified time.
-
Cell Harvesting and Staining: Both floating and adherent cells were collected, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Incubation: The cells were incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This compound's effect on cell cycle progression was investigated to determine if it induces cell cycle arrest.
Procedure:
-
Cell Treatment: Cells were treated with this compound at a relevant concentration.
-
Cell Fixation: Cells were harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells were treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the stained cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.
Western Blot Analysis
Western blotting was used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation, particularly within the MAPK signaling pathway.
Procedure:
-
Protein Extraction: Cells were treated with this compound, and total protein was extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-p38, BCL-2, caspase-3, CDK1, cyclin B1).
-
Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the initial in vitro screening of this compound's cytotoxic effects.
Proposed Signaling Pathway of this compound in HL-60 Cells
Caption: Proposed mechanism of this compound-induced cytotoxicity in HL-60 cells.
Conclusion
The initial screening of this compound reveals its potent cytotoxic effects against several cancer cell lines, particularly those of hematological origin. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These effects are mediated, at least in part, through the activation of the p38 MAPK signaling pathway, leading to the downregulation of the anti-apoptotic protein BCL-2 and the activation of caspase-3, as well as the disruption of the CDK1/cyclin B1 complex. The selectivity of this compound for cancer cells over non-cancerous cells highlights its potential as a promising candidate for further preclinical and clinical development as an anticancer therapeutic.
References
- 1. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Muricarpone B: A Technical Guide to Its Discovery, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Muricarpone B, a diarylheptanoid natural product. Initially misconstrued by its nomenclature to be a constituent of Annona muricata, this document clarifies its true origins, detailing its initial discovery and isolation from Amomum muricarpum and its subsequent identification in Alnus sibirica. This guide furnishes detailed experimental protocols for its extraction and purification, presents quantitative data in a structured format, and includes visualizations of the isolation workflow to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound, systematically named 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one, was first reported in 2006 by Giang et al. from the rhizomes of Amomum muricarpum Elmer, a plant belonging to the Zingiberaceae family. In this initial discovery, this compound was isolated alongside its analogue, Muricarpone A, and three other known diarylheptanoids[1][2].
Contrary to what its name might suggest, this compound has not been reported in the scientific literature as a constituent of Annona muricata (soursop). The name is likely a derivative of the species name of the plant from which it was first isolated, Amomum muricarpum .
Subsequent phytochemical investigations have identified this compound in another botanical source: Alnus sibirica Fisch. ex Turcz., commonly known as Siberian alder, a member of the Betulaceae family. Research by Yin et al. has documented the presence of this compound in fermented preparations of Alnus sibirica stems[3][4]. This discovery expands the known natural distribution of this compound and presents an alternative source for its isolation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 330.37 g/mol | --INVALID-LINK-- |
| CAS Number | 886226-15-9 | --INVALID-LINK-- |
| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | DMSO: 1 mg/mL | Sigma-Aldrich |
Experimental Protocols: Isolation and Purification
The isolation of this compound involves multi-step extraction and chromatographic purification procedures. The following protocols are synthesized from methodologies described for the isolation of diarylheptanoids from Alnus species, which are applicable to the isolation of this compound.
General Isolation Workflow from Alnus sibirica
The following diagram illustrates a general workflow for the isolation of this compound and other diarylheptanoids from the bark of Alnus sibirica.
Detailed Protocol for Isolation from Fermented Alnus sibirica
The following protocol is based on the research by Yin et al. (2017) which involved the fermentation of Alnus sibirica prior to extraction[3].
Step 1: Preparation of Plant Material and Fermentation
-
Obtain dried stems of Alnus sibirica.
-
The plant material is subjected to fermentation using a culture of Lactobacillus plantarum. (Note: The specific conditions of fermentation, such as duration and temperature, would be detailed in the primary literature).
Step 2: Extraction
-
The fermented Alnus sibirica stems are extracted with methanol (MeOH) at room temperature.
-
The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
Step 3: Solvent Partitioning
-
The crude MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
The EtOAc-soluble fraction, which is enriched with diarylheptanoids, is collected for further purification.
Step 4: Chromatographic Purification
-
The EtOAc fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) to separate the components based on polarity.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column.
-
A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used to elute the compounds.
-
Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.
Step 5: Structure Elucidation The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.
Quantitative Data
The yield of this compound can vary depending on the natural source, the specific plant part used, and the extraction and purification methods employed. The following table summarizes the quantitative analysis of this compound and the related compound hirsutenone (B1673254) in fermented Alnus sibirica as reported by Yin et al. (2017).
| Compound | Content (mg/g of extract) | Analytical Method |
| This compound | 1.15 ± 0.04 | HPLC |
| Hirsutenone | 1.48 ± 0.02 | HPLC |
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively detailed in the currently available literature, related diarylheptanoids from Alnus species, such as hirsutenone, have been shown to possess a range of pharmacological effects, including anti-inflammatory and anti-adipogenic activities. The structural similarity of this compound to these compounds suggests it may exhibit similar biological properties. Further research is warranted to fully elucidate the pharmacological profile of this compound.
As an example of the signaling pathways modulated by related diarylheptanoids, the diagram below illustrates the inhibitory effect of hirsutenone on adipogenesis.
References
Muricarpone B's potential as a lead compound in drug discovery
Despite a comprehensive search of available scientific literature, no specific information regarding the biological activity, mechanism of action, or potential as a lead compound in drug discovery for a molecule explicitly identified as "Muricarpone B" could be found.
Extensive queries for "this compound" and related terms such as its cytotoxic, anti-cancer, and biological activities, as well as its isolation and structure, did not yield any relevant results. The scientific database appears to contain no studies detailing the experimental evaluation of this specific compound.
This lack of information prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide:
-
Quantitative Data: No IC50, EC50, or other quantitative metrics for the biological activity of this compound are available to be summarized in tables.
-
Experimental Protocols: Without any published research, there are no experimental methodologies to detail.
-
Signaling Pathways and Experimental Workflows: The mechanism of action of this compound remains unknown, and therefore, no signaling pathways or experimental workflows can be visualized.
It is possible that "this compound" may be a very recently isolated compound with research yet to be published, a misnomer, or a compound that has not been investigated for its therapeutic potential.
Researchers, scientists, and drug development professionals interested in this area may need to conduct primary research to isolate, characterize, and evaluate the biological properties of this compound to determine its potential as a lead compound for drug discovery. Until such studies are performed and published, a technical guide on its drug discovery potential cannot be compiled.
Spectroscopic Profile of Muricarpone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B, a diarylheptanoid with the chemical name 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one, is a natural product of interest within the scientific community. Its structural similarity to other bioactive diarylheptanoids suggests potential applications in pharmaceutical and nutraceutical development. This technical guide provides a summary of the available spectroscopic data for this compound and outlines general experimental protocols for the characterization of such natural products.
Chemical Structure and Properties
-
Systematic Name: 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one
-
Molecular Formula: C₁₉H₂₂O₅[1]
-
Molecular Weight: 330.37 g/mol [1]
-
CAS Number: 886226-15-9[1]
Spectroscopic Data
A comprehensive search of available scientific literature and databases did not yield experimentally obtained NMR or detailed mass spectrometry data for this compound. The isolation and full spectroscopic characterization of this specific compound have not been published in detail. However, predicted mass spectrometry data is available and provides theoretical values for common adducts.
Mass Spectrometry Data (Predicted)
The following table summarizes the predicted m/z values for various adducts of this compound, which can be useful for its identification in mass spectrometry-based analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 331.15401 |
| [M+Na]⁺ | 353.13595 |
| [M-H]⁻ | 329.13945 |
| [M+NH₄]⁺ | 348.18055 |
| [M+K]⁺ | 369.10989 |
| [M+H-H₂O]⁺ | 313.14399 |
| [M+HCOO]⁻ | 375.14493 |
| [M+CH₃COO]⁻ | 389.16058 |
Data sourced from PubChem.
NMR Data
Experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain. The characterization of novel or isolated natural products typically involves a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously assign the chemical shifts and establish the connectivity of all atoms in the molecule.
Experimental Protocols: A General Approach
The following outlines a general methodology for the isolation and spectroscopic analysis of a diarylheptanoid like this compound from a natural source, based on standard practices in natural product chemistry.
Isolation and Purification
-
Extraction: The plant material (e.g., leaves, bark, or roots) is dried, ground, and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as liquid-liquid partitioning or column chromatography over silica (B1680970) gel or Sephadex LH-20.
-
Purification: The fractions showing the presence of the target compound (monitored by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound.
Spectroscopic Analysis
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe different adducts and obtain the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.
-
-
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, CDCl₃).
-
Data Acquisition: A standard set of NMR experiments is performed, including:
-
¹H NMR for proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which are crucial for confirming the carbon skeleton and the placement of functional groups.
-
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified natural product.
Caption: General workflow for the spectroscopic analysis of a purified natural product.
References
The Biosynthesis of Muricarpone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muricarpone B, a diarylheptanoid natural product isolated from Alnus hirsuta, presents a compelling scaffold for pharmacological investigation. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling the generation of novel analogs. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a robust hypothetical pathway can be constructed based on the well-established biosynthesis of related diarylheptanoids in plants. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data.
Introduction
This compound is a member of the diarylheptanoid class of plant secondary metabolites, characterized by two aromatic rings linked by a seven-carbon chain.[1] Diarylheptanoids, including the well-known curcumin (B1669340) from turmeric, exhibit a wide range of biological activities. This compound has been isolated from Alnus hirsuta (Betulaceae), a plant genus known for producing a variety of these compounds.[2][3][4][5] This guide outlines the putative biosynthetic pathway of this compound, commencing from primary metabolism via the shikimate pathway, and proceeding through the action of key enzyme classes including Phenylalanine Ammonia Lyase (PAL), Chalcone (B49325) Synthase (CHS)-like enzymes, and various tailoring enzymes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to begin with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. This precursor is then channeled into the phenylpropanoid pathway, ultimately leading to the formation of the diarylheptanoid backbone through the activity of a type III polyketide synthase. Subsequent modifications, including reduction, hydroxylation, and methylation, are hypothesized to yield this compound.
The Shikimate and Phenylpropanoid Pathways
The initial steps of the pathway are well-conserved in higher plants:
-
Shikimate Pathway: Erythrose 4-phosphate and phosphoenolpyruvate (B93156) are converted in seven steps to chorismate, the precursor to the aromatic amino acids.
-
Phenylalanine Biosynthesis: Chorismate is converted to L-phenylalanine.
-
Phenylpropanoid Pathway Initiation: L-phenylalanine is deaminated by Phenylalanine Ammonia Lyase (PAL) to yield cinnamic acid. Cinnamic acid is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).
Formation of the Diarylheptanoid Backbone
The C19 backbone of this compound is likely assembled by a type III polyketide synthase (PKS), such as a chalcone synthase (CHS) or a related enzyme. The proposed mechanism involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by decarboxylation and cyclization to form a chalcone-like intermediate. A subsequent elongation with another molecule of a phenylpropanoid-derived CoA ester and further modifications would lead to the diarylheptanoid scaffold.
Tailoring Steps
Following the formation of the basic diarylheptanoid structure, a series of tailoring reactions are necessary to produce this compound. These are proposed to include:
-
Reduction: Reduction of keto groups and double bonds by reductases.
-
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings by cytochrome P450 monooxygenases.
-
Methylation: O-methylation of hydroxyl groups, catalyzed by O-methyltransferases (OMTs).
A proposed overall biosynthetic pathway is depicted in the following diagram.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound are not available, studies on related diarylheptanoids in Alnus species provide some context. The content of major diarylheptanoids can vary depending on the species, plant part, and season.
| Compound | Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |
| Oregonin | Alnus japonica | Bark | 10.2 - 25.4 | |
| Hirsutanonol | Alnus japonica | Bark | 1.5 - 5.8 | |
| Oregonin | Alnus hirsuta | Bark | 8.7 - 21.3 | |
| Hirsutanonol | Alnus hirsuta | Bark | 2.1 - 6.5 |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genetic, biochemical, and analytical techniques. Key experiments would involve the characterization of the enzymes responsible for the core steps.
Experimental Workflow for Pathway Elucidation
A general workflow for identifying and characterizing the biosynthetic genes and enzymes for this compound is outlined below.
Caption: General experimental workflow for pathway elucidation.
Phenylalanine Ammonia Lyase (PAL) Activity Assay
This protocol is adapted from established methods for measuring PAL activity in plant extracts.
Objective: To quantify the enzymatic activity of PAL by measuring the formation of trans-cinnamic acid from L-phenylalanine.
Materials:
-
Plant tissue (e.g., young leaves of Alnus hirsuta)
-
Liquid nitrogen
-
Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 14 mM β-mercaptoethanol.
-
Polyvinylpolypyrrolidone (PVPP)
-
Sephadex G-25 column
-
Substrate solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8)
-
Spectrophotometer
Procedure:
-
Protein Extraction:
-
Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.
-
Add 5 mL of ice-cold extraction buffer and 80 mg of PVPP.
-
Stir for 5 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Purify the supernatant using a Sephadex G-25 column to remove small molecules.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 300 µL of the purified enzyme extract and 150 µL of the L-phenylalanine substrate solution.
-
Incubate the mixture at 37°C for 3 hours.
-
Monitor the formation of trans-cinnamic acid by measuring the absorbance at 290 nm at 30-minute intervals.
-
A blank reaction without the enzyme extract should be used as a control.
-
-
Calculation of Activity:
-
The PAL activity is calculated based on the rate of increase in absorbance at 290 nm, using the molar extinction coefficient of trans-cinnamic acid.
-
Chalcone Synthase (CHS) Activity Assay
This protocol is based on common methods for assaying the activity of type III PKSs like CHS.
Objective: To determine the activity of a candidate CHS-like enzyme by measuring the formation of a chalcone product from p-coumaroyl-CoA and malonyl-CoA.
Materials:
-
Purified recombinant candidate enzyme
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0)
-
Substrates: p-coumaroyl-CoA (50 µM) and malonyl-CoA (100 µM)
-
Ethyl acetate (B1210297)
-
HPLC system with a C18 column
Procedure:
-
Enzyme Assay:
-
Prepare a 250 µL reaction mixture containing the assay buffer, 20 µg of the purified enzyme, 50 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.
-
A control reaction with a denatured enzyme or a vector-only expression control should be included.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by extracting twice with 100 µL of ethyl acetate.
-
-
Product Analysis:
-
Evaporate the pooled ethyl acetate fractions to dryness and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC, monitoring at a wavelength appropriate for the expected chalcone product (e.g., 370 nm for naringenin (B18129) chalcone).
-
The product can be identified and quantified by comparison with an authentic standard.
-
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product, providing direct evidence for the proposed pathway.
Objective: To confirm the precursors of this compound by feeding labeled substrates to Alnus hirsuta tissues.
Materials:
-
Alnus hirsuta plantlets or cell cultures
-
Labeled precursors (e.g., ¹³C₆-L-phenylalanine, D₇-L-phenylalanine)
-
LC-MS system
Procedure:
-
Feeding Experiment:
-
Incubate plantlets or cell cultures with the isotopically labeled precursor for a defined period.
-
A control group should be fed with the corresponding unlabeled precursor.
-
-
Metabolite Extraction and Analysis:
-
Harvest the plant material and extract the metabolites.
-
Analyze the extracts by LC-MS.
-
-
Data Analysis:
-
Compare the mass spectra of this compound from the labeled and unlabeled samples.
-
An increase in the mass of this compound corresponding to the incorporated label confirms the precursor-product relationship.
-
Conclusion
The biosynthesis of this compound is proposed to follow a conserved pathway for diarylheptanoid formation in plants, originating from the shikimate and phenylpropanoid pathways and involving a type III polyketide synthase. While the specific enzymes and intermediates remain to be experimentally validated, the framework presented in this guide provides a solid foundation for future research. The detailed experimental protocols offer practical approaches for the characterization of the key biosynthetic steps. Elucidating the complete biosynthetic pathway of this compound will not only advance our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable diarylheptanoids.
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Anti-adipogenic diarylheptanoids from Alnus hirsuta f. sibirica on 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diarylheptanoids from the leaves of Alnus hirsuta Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]
Muricarpone B: A Technical Guide to its Solubility Profile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muricarpone B, a meroterpenoid natural product, has garnered interest within the scientific community for its potential biological activities. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is paramount for advancing research and development efforts, including in vitro and in vivo studies, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the known solubility profile of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of similar natural products.
Introduction to this compound
This compound belongs to the class of meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. These compounds are known for their structural diversity and a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The effective investigation of these properties is contingent upon the ability to dissolve and handle the compound in various experimental settings. This guide focuses on the critical aspect of solubility, providing a foundational dataset for researchers.
Quantitative Solubility Profile of this compound
Quantitative solubility data for this compound is limited in publicly available literature. However, a key data point has been established for its solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for initial screening and in vitro assays.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1 mg/mL | Not Specified |
Qualitative Solubility Profile and General Principles
Due to the scarcity of specific quantitative data, a qualitative solubility profile can be inferred based on the general principles of solubility for phenolic compounds and meroterpenoids. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, exhibit a range of polarities. Their solubility is largely influenced by the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): this compound, as a phenolic compound, is expected to exhibit good solubility in polar protic solvents like methanol and ethanol. The hydroxyl groups on the phenolic rings can form hydrogen bonds with the solvent molecules, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., Acetone (B3395972), Ethyl Acetate): Good solubility is also anticipated in polar aprotic solvents such as acetone and ethyl acetate. The polarity of these solvents is sufficient to interact with the polar functional groups of this compound.
-
Non-Polar Solvents (e.g., Chloroform, Hexane): The solubility of this compound in non-polar solvents is expected to be limited. While the molecule possesses some non-polar regions, the polar phenolic hydroxyl groups will hinder dissolution in highly non-polar media.
-
Aqueous Solvents (e.g., Water): The aqueous solubility of this compound is predicted to be low. The presence of a significant carbon skeleton generally reduces water solubility, although the phenolic hydroxyls may impart some slight solubility.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Hydrogen bonding potential with phenolic hydroxyls. |
| Ethanol | Polar Protic | Soluble | Hydrogen bonding potential with phenolic hydroxyls. |
| Acetone | Polar Aprotic | Soluble | Polarity allows for interaction with polar functional groups. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Intermediate polarity. |
| Chloroform | Non-Polar | Sparingly Soluble | Limited interaction with polar phenolic groups. |
| Hexane | Non-Polar | Insoluble | Mismatch in polarity. |
| Water | Aqueous | Sparingly Soluble | Large carbon skeleton limits solubility despite polar groups. |
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of this compound in specific solvents, the following experimental protocols are recommended.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath on a shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility in mg/mL or mol/L.
Visual Method for Rapid Solubility Estimation
This method provides a rapid, albeit less precise, estimation of solubility.
Objective: To quickly estimate the approximate solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
A series of small, clear glass vials
-
A set of common laboratory solvents
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into a vial.
-
Add a small, measured volume of the solvent of interest (e.g., 0.1 mL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another known aliquot of the solvent and repeat the process until the compound no longer fully dissolves.
-
If the solid has not dissolved, incrementally add more solvent until complete dissolution is observed.
-
The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a natural product like this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
Methodological & Application
Application Note: Quantification of Muricarpone B using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Muricarpone B, a natural product of interest for its potential biological activities. Due to the limited availability of established protocols in the public domain, this document provides a detailed, hypothetical protocol based on common practices for the analysis of similar phenolic compounds. The method utilizes reverse-phase chromatography with UV detection, offering a robust approach for researchers, scientists, and drug development professionals. This note includes a comprehensive experimental protocol, method validation guidelines, data presentation tables, and a visual workflow diagram.
Introduction
This compound is a natural compound with the molecular formula C19H22O5 and a molecular weight of 330.37 g/mol .[1] Its chemical structure, 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one[2], suggests that it possesses chromophores suitable for UV detection, making HPLC a suitable analytical technique for its quantification. This document outlines a proposed HPLC protocol for the accurate and precise measurement of this compound in various sample matrices.
Experimental Protocol
This section details the proposed materials and methods for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Acetic Acid) (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sample matrix (e.g., plant extract, biological fluid)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
The following are proposed starting conditions for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general guideline for sample preparation. The specific procedure should be optimized and validated for the particular sample matrix.
-
Extraction: For solid samples (e.g., plant material), perform a solvent extraction (e.g., using methanol or ethanol). For liquid samples (e.g., plasma), a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Filtration: Centrifuge the extract to pellet any particulates and filter the supernatant through a 0.22 µm syringe filter prior to injection.
Method Validation
To ensure the reliability of the quantitative data, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should typically be within 80-120%.
-
Precision: Assess both repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Quantitative results should be summarized in a clear and concise table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | e.g., 15.2 | e.g., 50000 | 1 |
| Standard 2 | e.g., 15.2 | e.g., 250000 | 5 |
| Standard 3 | e.g., 15.2 | e.g., 500000 | 10 |
| Sample 1 | e.g., 15.2 | e.g., 375000 | Calculated Value |
| Sample 2 | e.g., 15.2 | e.g., 450000 | Calculated Value |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The proposed HPLC method provides a framework for the reliable quantification of this compound. Adherence to the detailed protocol and proper method validation will ensure the generation of accurate and reproducible data, which is crucial for research, quality control, and drug development applications. Further optimization of the method may be necessary depending on the specific sample matrix and analytical requirements.
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Muricarpone B on Cancer Cell Lines
Disclaimer: As of the current date, specific data on the in vitro cytotoxicity of Muricarpone B on cancer cell lines is not available in the public domain. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to conduct such studies. The methodologies described are based on established and widely used in vitro cytotoxicity assays.
Introduction
The evaluation of the cytotoxic potential of novel compounds is a critical first step in the discovery and development of new anticancer agents.[1][2] Natural products, in particular, represent a rich source of structurally diverse molecules with potential therapeutic value.[1][3] This document outlines detailed protocols for assessing the in vitro cytotoxicity of a test compound, exemplified by this compound, against various cancer cell lines.
The primary objective of these assays is to determine the concentration of the compound that inhibits cell viability or proliferation by 50% (IC50).[4] This is a key parameter for comparing the cytotoxic activity of different substances and for selecting promising candidates for further investigation. Common assays to measure cytotoxicity include the MTT, SRB, and LDH assays, each with its own advantages and limitations.
Data Presentation: A Template for this compound
Quantitative data from cytotoxicity assays should be meticulously recorded and presented for clear interpretation and comparison. Below is a template table for summarizing the IC50 values of this compound against a panel of cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined |
| BEAS-2B | Normal Bronchial Epithelium | Data to be determined | Data to be determined |
IC50 values are typically represented as the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., from ATCC)
-
Complete growth medium (specific to each cell line, e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. This involves washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at a lower density.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
Materials:
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After treatment, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound stain.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (commercially available)
-
96-well plates
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Potential Signaling Pathways for Apoptosis Induction
Many natural compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for anticancer agents.
Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.
Potential Involvement of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. It is a common target for anticancer drugs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Muricarpone B: Application Notes on the Mechanism of Cyclooxygenase-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B, a diarylheptanoid compound, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes on its mechanism of action, specifically focusing on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Evidence strongly suggests that this compound does not directly inhibit the enzymatic activity of COX-2 but rather suppresses its expression at the transcriptional level. This indirect inhibition is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators, including prostaglandins (B1171923) synthesized by COX-2.
Data Presentation
The inhibitory effects of this compound on various components of the inflammatory response are summarized below. It is important to note that direct enzymatic inhibition of COX-2 by this compound has not been reported in the reviewed literature, and thus, no IC50 value for direct enzyme inhibition is available. The primary mechanism is the downregulation of COX-2 expression.
Table 1: Inhibitory Activity of this compound on Inflammatory Mediators and Gene Expression
| Parameter | Assay System | Effect of this compound | Quantitative Data | Reference |
| COX-2 Protein Expression | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | Significant reduction observed. Specific percentage inhibition values are concentration-dependent. | [1][2][3][4] |
| COX-2 mRNA Expression | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | Significant reduction observed. Specific fold change values are concentration-dependent. | [5] |
| iNOS Protein Expression | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | Significant reduction observed. | |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | Significant reduction in NO levels. | |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | IC50 values for PGE2 inhibition by similar compounds have been reported in the low µM range. |
Table 2: IC50 Values of Standard COX-2 Inhibitors for Comparison
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Rofecoxib | >100 | ~0.018 | >5555 |
| Indomethacin | ~0.1 | ~0.9 | ~0.11 |
Signaling Pathways
This compound exerts its inhibitory effect on COX-2 expression by targeting key signaling cascades involved in the inflammatory response. The primary pathways implicated are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including PTGS2 (the gene encoding COX-2). This compound is proposed to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.
References
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Muricarpone B in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for investigating acute inflammation and screening potential anti-inflammatory therapeutics. Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The subsequent late phase (3-6 hours) is mediated by the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins (B1171923) (synthesized via cyclooxygenase-2, COX-2), nitric oxide (from inducible nitric oxide synthase, iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[1]. This application note provides a comprehensive protocol to evaluate the anti-inflammatory potential of a novel compound, using Muricarpone B as an example, in this well-established model.
Experimental Protocols
Animals
-
Species: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
Materials
-
Test Compound: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Phlogistic Agent: λ-Carrageenan (1% w/v in sterile 0.9% saline).
-
Positive Control: Indomethacin or Diclofenac (e.g., 10 mg/kg, dissolved in appropriate vehicle).
-
Vehicle Control: The solvent used to dissolve the test compound and positive control.
-
Measurement Apparatus: Plethysmometer or a digital caliper with 0.01 mm precision.
-
Anesthetic (for tissue collection).
-
Reagents for biochemical and histological analysis (e.g., ELISA kits for TNF-α, IL-1β; reagents for Myeloperoxidase assay; formalin and hematoxylin (B73222) & eosin (B541160) for histology).
Experimental Design and Procedure
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group I (Normal Control): Receives vehicle only, no carrageenan.
-
Group II (Carrageenan Control): Receives vehicle, followed by carrageenan.
-
Group III (Positive Control): Receives Indomethacin (10 mg/kg, i.p. or p.o.), followed by carrageenan.
-
Group IV-VI (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, i.p. or p.o.), followed by carrageenan.
-
-
Dosing: Administer the vehicle, positive control, or this compound one hour prior to the induction of inflammation.
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal (except the Normal Control group).
-
Measurement of Paw Volume:
-
Measure the initial paw volume (V₀) of the right hind paw of each animal before any treatment using a plethysmometer.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours (Vt) post-carrageenan injection.
-
The increase in paw volume (edema) is calculated as: Edema (mL) = Vt - V₀.
-
The percentage inhibition of edema is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Workflow Diagram
Post-mortem Analysis (Optional)
-
Biochemical Analysis: At the end of the experiment (e.g., 5 hours), animals can be euthanized. The inflamed paw tissue can be excised, homogenized, and centrifuged. The resulting supernatant can be used to measure the levels of TNF-α, IL-1β, and Prostaglandin E2 (PGE₂) using specific ELISA kits. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be quantified.
-
Histopathological Analysis: A portion of the paw tissue can be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined microscopically for the degree of edema, inflammatory cell infiltration, and overall tissue architecture.
Data Presentation
Quantitative data should be presented clearly, with statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.
Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Normal Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.06 | 0% |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| This compound | 10 | 0.65 ± 0.05* | 23.5% |
| This compound | 25 | 0.49 ± 0.04 | 42.4% |
| This compound | 50 | 0.35 ± 0.03** | 58.8% |
| *p < 0.05, **p < 0.01 compared to Carrageenan Control group. |
Table 2: Hypothetical Effect of this compound on Inflammatory Mediators in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | MPO Activity (U/g tissue) |
| Carrageenan Control | - | 150.2 ± 12.5 | 95.8 ± 8.1 | 4.2 ± 0.3 |
| Indomethacin | 10 | 85.6 ± 7.9 | 50.1 ± 5.5 | 2.1 ± 0.2 |
| This compound | 50 | 78.4 ± 6.8 | 45.3 ± 4.9 | 1.9 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to Carrageenan Control group. |
Underlying Signaling Pathway
Carrageenan initiates an inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4) on resident immune cells like macrophages. This engagement triggers downstream signaling pathways, notably the MyD88-dependent pathway, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes. This results in the synthesis and release of key inflammatory mediators such as TNF-α, IL-1β, and enzymes like COX-2 and iNOS, which are responsible for the edema, hyperalgesia, and cellular infiltration characteristic of the late phase of this inflammatory model.
Conclusion
The carrageenan-induced paw edema model is an effective and reliable method for the preliminary in vivo screening of compounds with potential acute anti-inflammatory activity. By following the detailed protocols outlined in this document, researchers can systematically evaluate the efficacy of test articles like this compound, quantify their dose-dependent effects on edema, and investigate their mechanisms of action by measuring key inflammatory mediators and observing tissue pathology. This comprehensive approach provides crucial data for the preclinical development of new anti-inflammatory drugs.
References
Application Notes and Protocols: Methodology for Testing Muricarpone B against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to evaluate the antibacterial efficacy of Muricarpone B, a novel compound, against the clinically significant pathogen Staphylococcus aureus. The following methodologies are based on established antimicrobial susceptibility testing standards and provide a framework for determining the compound's potency, bactericidal activity, and potential mechanisms of action.
Introduction
Staphylococcus aureus is a leading cause of a wide range of infections, from minor skin irritations to life-threatening conditions like pneumonia and sepsis.[1] The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents.[1][2][3] Natural products are a promising source of novel antibacterial compounds. This compound, a compound of interest, requires rigorous evaluation to determine its potential as a therapeutic agent against S. aureus.
These protocols outline the essential in vitro assays to characterize the antibacterial profile of this compound, providing the foundational data required for further preclinical development.
Data Presentation
All quantitative data from the described experiments should be meticulously recorded and summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Summary of Antibacterial Activity of this compound against Staphylococcus aureus
| Assay | S. aureus Strain(s) | This compound Concentration | Result | Positive Control (e.g., Vancomycin) | Negative Control (Vehicle) |
| MIC | ATCC 29213, MRSA USA300 | (e.g., 0.5 - 128 µg/mL) | (µg/mL) | (µg/mL) | No Inhibition |
| MBC | ATCC 29213, MRSA USA300 | (e.g., 1x, 2x, 4x MIC) | (µg/mL) | (µg/mL) | Growth |
| Time-Kill Kinetics | MRSA USA300 | (e.g., 1x, 4x MIC) | (Log10 CFU/mL reduction at 0, 2, 4, 8, 24h) | (Log10 CFU/mL reduction) | Growth |
| Biofilm Inhibition | ATCC 25923 | (e.g., 0.25x, 0.5x, 1x MIC) | (% inhibition) | (% inhibition) | No Inhibition |
| Biofilm Eradication | ATCC 25923 | (e.g., 1x, 4x, 16x MIC) | (% eradication) | (% eradication) | No Eradication |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Staphylococcus aureus strains (e.g., ATCC 29213 - methicillin-susceptible, MRSA USA300 - methicillin-resistant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic (e.g., Vancomycin) undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing only the bacterial inoculum and the vehicle used to dissolve this compound (at the highest concentration used).
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or loops
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterium over time.
Materials:
-
This compound
-
Log-phase culture of S. aureus
-
CAMHB
-
Sterile flasks or tubes
-
Incubator with shaking capabilities (37°C)
-
TSA plates
-
Sterile saline or PBS for dilutions
Protocol:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask (no compound) and a positive control flask with a standard antibiotic.
-
Inoculate each flask with the S. aureus culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Biofilm Inhibition and Eradication Assays
These assays evaluate the ability of this compound to prevent the formation of biofilms and to destroy pre-formed biofilms.
Materials:
-
Staphylococcus aureus strain known for biofilm formation (e.g., ATCC 25923)
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
Sterile 96-well flat-bottom tissue culture plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Protocol for Biofilm Inhibition:
-
Prepare two-fold serial dilutions of this compound in TSBg in a 96-well plate.
-
Add the S. aureus inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well.
-
Include growth control and sterility control wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, carefully discard the planktonic cells and wash the wells gently with sterile PBS.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance at 570 nm. The percentage of inhibition is calculated relative to the growth control.
Protocol for Biofilm Eradication:
-
Grow S. aureus biofilms in a 96-well plate as described above for 24 hours.
-
After 24 hours, remove the planktonic cells and wash the wells.
-
Add fresh TSBg containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described above.
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a hypothetical signaling pathway that this compound might disrupt in S. aureus.
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical mechanism of this compound against S. aureus.
The provided protocols and visualizations offer a robust framework for the initial characterization of this compound's activity against S. aureus. Positive results from these assays would warrant further investigation into its mechanism of action, toxicity, and in vivo efficacy.
References
Application Notes and Protocols for In Vivo Anti-Inflammatory Studies of Muricarpone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B is a flavonoid compound that has garnered interest for its potential therapeutic properties. Preliminary in vitro studies on extracts from Amomum muricarpum, the plant source of this compound, suggest significant anti-inflammatory activity. These studies have shown that extracts can suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This indicates a probable mechanism of action involving the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
To further investigate the therapeutic potential of this compound and to bridge the gap between in vitro findings and clinical applicability, robust in vivo models are essential. This document provides detailed application notes and protocols for establishing an in vivo model to study the anti-inflammatory effects of this compound. The protocols described herein are based on well-established and validated animal models of acute and systemic inflammation.
Proposed Signaling Pathway of this compound in Inflammation
The anti-inflammatory effects of this compound are hypothesized to be mediated through the downregulation of the NF-κB and MAPK signaling pathways. Upon inflammatory stimuli, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade, thereby reducing the inflammatory response.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound in an in vivo setting. This workflow is applicable to both the carrageenan-induced paw edema and LPS-induced systemic inflammation models.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
In Vivo Models for Anti-Inflammatory Studies
Two well-established and complementary in vivo models are proposed to evaluate the anti-inflammatory potential of this compound:
-
Carrageenan-Induced Paw Edema in Rats: An acute model of localized inflammation.
-
LPS-Induced Systemic Inflammation in Mice: A model for systemic inflammatory responses.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for anti-inflammatory drugs and is characterized by a biphasic inflammatory response. The initial phase (0-2.5 hours) is mediated by histamine (B1213489) and serotonin, while the later phase (2.5-6 hours) is associated with prostaglandin (B15479496) and nitric oxide production.
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally)
-
Group III (this compound - Low Dose): 25 mg/kg, orally
-
Group IV (this compound - Medium Dose): 50 mg/kg, orally
-
Group V (this compound - High Dose): 100 mg/kg, orally
-
-
Drug Administration: The respective treatments are administered 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and blood and paw tissue are collected. Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA. Paw tissue can be used for histological examination and to measure levels of myeloperoxidase (MPO) as an indicator of neutrophil infiltration.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| I | Vehicle | - | 1.25 ± 0.15 | - |
| II | Indomethacin | 10 | 0.60 ± 0.08 | 52.0 |
| III | This compound | 25 | 1.05 ± 0.12 | 16.0 |
| IV | This compound | 50 | 0.85 ± 0.10 | 32.0 |
| V | This compound | 100 | 0.70 ± 0.09 | 44.0 |
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |
| I | Vehicle | - | 350 ± 45 | 420 ± 50 |
| II | Indomethacin | 10 | 150 ± 20 | 180 ± 25 |
| III | This compound | 25 | 300 ± 38 | 360 ± 42 |
| IV | This compound | 50 | 220 ± 30 | 250 ± 35 |
| V | This compound | 100 | 180 ± 25 | 200 ± 28 |
LPS-Induced Systemic Inflammation in Mice
This model mimics a systemic inflammatory response syndrome by introducing bacterial endotoxin (B1171834) (LPS) into the circulation, leading to a robust release of pro-inflammatory cytokines.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle + Saline
-
Group II (LPS Control): Vehicle + LPS
-
Group III (Positive Control): Dexamethasone (1 mg/kg, intraperitoneally) + LPS
-
Group IV (this compound - Low Dose): 25 mg/kg, orally + LPS
-
Group V (this compound - Medium Dose): 50 mg/kg, orally + LPS
-
Group VI (this compound - High Dose): 100 mg/kg, orally + LPS
-
-
Drug Administration: The respective treatments are administered 60 minutes before the induction of inflammation.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg) dissolved in sterile saline. The control group receives an equivalent volume of sterile saline.
-
Sample Collection: 2 hours after LPS injection, mice are anesthetized, and blood is collected via cardiac puncture. Lungs and liver are harvested for further analysis.
-
Biochemical Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.
-
Gene Expression Analysis: RNA is extracted from lung and liver tissues to analyze the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Protein can be extracted from tissues to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, p-JNK).
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-1β (pg/mL) (Mean ± SD) |
| I | Vehicle + Saline | - | 50 ± 8 | 30 ± 5 |
| II | Vehicle + LPS | - | 2500 ± 300 | 800 ± 90 |
| III | Dexamethasone + LPS | 1 | 800 ± 100 | 250 ± 30 |
| IV | This compound + LPS | 25 | 2000 ± 250 | 650 ± 75 |
| V | This compound + LPS | 50 | 1500 ± 180 | 450 ± 50 |
| VI | This compound + LPS | 100 | 1000 ± 120 | 300 ± 40 |
| Group | Treatment | Dose (mg/kg) | Relative Tnf mRNA Expression (Fold Change) in Liver | Relative Il6 mRNA Expression (Fold Change) in Liver |
| I | Vehicle + Saline | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| II | Vehicle + LPS | - | 15.0 ± 2.5 | 20.0 ± 3.0 |
| III | Dexamethasone + LPS | 1 | 4.0 ± 0.8 | 5.0 ± 1.0 |
| IV | This compound + LPS | 25 | 12.0 ± 2.0 | 16.0 ± 2.5 |
| V | This compound + LPS | 50 | 8.0 ± 1.5 | 10.0 ± 1.8 |
| VI | This compound + LPS | 100 | 5.0 ± 1.0 | 6.0 ± 1.2 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of the anti-inflammatory properties of this compound. By utilizing both a localized and a systemic model of inflammation, researchers can gain valuable insights into the compound's efficacy and potential mechanisms of action. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent for inflammatory diseases. It is important to note that while these protocols are based on established methods, optimization of doses and time points may be necessary for this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Note: Cell-Based Assays for Measuring iNOS Inhibition by Muricarpone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Inducible nitric oxide synthase (iNOS) is a key enzyme that produces large amounts of nitric oxide (NO), a mediator in inflammatory processes. Consequently, inhibiting iNOS is a significant therapeutic strategy for managing inflammatory disorders. Muricarpone B, a diarylheptanoid isolated from Alnus sibirica, has demonstrated notable antioxidant and anti-inflammatory properties, including the ability to inhibit nitric oxide production in vitro. This application note provides detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on iNOS activity, offering a framework for its evaluation as a potential anti-inflammatory agent.
Principle of the Assay
This protocol describes the use of a cell-based assay to determine the efficacy of this compound in inhibiting iNOS in murine macrophage cells (RAW 264.7). The assay involves stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS. The inhibitory effect of this compound is quantified by measuring the amount of nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels in the presence of this compound indicates inhibition of the iNOS pathway.
Signaling Pathway of iNOS Induction and Inhibition
The induction of iNOS in macrophages is primarily mediated by the activation of the transcription factor NF-κB. The proposed mechanism of action for this compound is the inhibition of this pathway, leading to reduced iNOS expression and consequently lower nitric oxide production.
Application Notes and Protocols for the Characterization of Muricarpone B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricarpone B is a member of the Annonaceous acetogenins (B1209576), a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest due to their potent cytotoxic and antitumor activities. The primary mechanism of action for many Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a depletion of cellular ATP and induction of apoptosis. This application note provides a comprehensive overview of the analytical techniques and protocols for the isolation, characterization, and biological evaluation of this compound and its analogs. The methodologies described herein are essential for researchers engaged in natural product chemistry, drug discovery, and development.
Please note: While the protocols and techniques described are standard for the analysis of Annonaceous acetogenins, specific quantitative data for this compound is limited in publicly available literature. Therefore, representative data from closely related analogs may be used for illustrative purposes in the tables below.
Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purification and quantification of this compound from crude plant extracts and for the analysis of its analogs. Reversed-phase chromatography is typically employed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of acetogenins. Electrospray ionization (ESI) is a common ionization technique for these molecules. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental composition. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation through the analysis of fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of novel compounds. A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to determine the connectivity and stereochemistry of this compound and its analogs.
Experimental Protocols
Protocol for HPLC Analysis of this compound Analogs
This protocol outlines a general method for the analytical separation of this compound analogs.
Objective: To separate and quantify this compound and its analogs in a sample matrix.
Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Sample containing this compound analogs, dissolved in a suitable solvent (e.g., methanol)
-
Reference standards (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (add 0.1% formic acid if needed)
-
Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-5 min: 50% B
-
5-35 min: 50% to 100% B
-
35-40 min: 100% B
-
40-45 min: 100% to 50% B
-
45-50 min: 50% B (equilibration)
-
-
-
Sample Analysis:
-
Inject the prepared sample and reference standards.
-
Record the chromatograms and integrate the peaks of interest.
-
Quantification can be performed by creating a calibration curve with reference standards.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound analogs.
Protocol for LC-MS/MS Analysis
This protocol provides a general procedure for the structural characterization of this compound analogs using LC-MS/MS.
Objective: To obtain molecular weight and fragmentation data for structural elucidation.
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
HPLC system and column as described in the HPLC protocol
-
Mobile phases as described in the HPLC protocol
-
Nitrogen gas for nebulization and drying
-
Argon or nitrogen for collision-induced dissociation (CID)
-
Sample containing this compound analogs
Procedure:
-
LC Separation: Utilize the HPLC conditions outlined in Protocol 2.1 to separate the analogs before introduction into the mass spectrometer.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas Pressure: 30 - 40 psi
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Fragmentor Voltage: 100 - 150 V
-
Skimmer Voltage: 50 - 70 V
-
-
MS Scan:
-
Acquire full scan MS data over a mass range of m/z 100-1000 to identify the molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
-
MS/MS Analysis:
-
Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions of interest.
-
Use a collision energy ramp (e.g., 20-60 eV) to induce fragmentation.
-
Analyze the resulting fragment ions to deduce the structure.
-
Data Presentation
Table 1: Representative HPLC and MS Data for a this compound Analog
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| This compound Analog | 25.8 | 623.4980 | 645.4799 | 605, 587, 569, 439, 383, 141 |
Table 2: Representative ¹H and ¹³C NMR Data for a this compound Analog (in CDCl₃)
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
| 1 | - | 174.5 |
| 2 | 5.05 (q, 6.8) | 74.1 |
| 3 | 1.42 (d, 6.8) | 19.2 |
| ... | ... | ... |
| 34 | 7.18 (s) | 151.8 |
| 35 | 1.95 (s) | 134.5 |
| 36 | - | 111.9 |
| 37 | - | 17.9 |
Biological Activity and Signaling Pathways
Annonaceous acetogenins, including this compound, are known to exert their cytotoxic effects primarily through the inhibition of mitochondrial Complex I. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Several studies have suggested that the cytotoxic effects of acetogenins are linked to the modulation of this pathway.
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Proposed mechanism of this compound cytotoxicity.
Experimental Protocol: Mitochondrial Complex I Inhibition Assay
Objective: To determine the inhibitory effect of this compound analogs on mitochondrial Complex I activity.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
NADH
-
Ubiquinone (Coenzyme Q₁)
-
Rotenone (B1679576) (positive control)
-
This compound analog stock solution
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of NADH in the assay buffer.
-
Prepare a working solution of ubiquinone in ethanol.
-
Prepare serial dilutions of the this compound analog and rotenone.
-
-
Assay Setup (in a 96-well plate):
-
Add isolated mitochondria to each well.
-
Add the this compound analog or rotenone at various concentrations.
-
Pre-incubate for 5-10 minutes at 37 °C.
-
-
Initiate Reaction:
-
Add NADH to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to Complex I activity.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each condition.
-
Determine the IC₅₀ value for the this compound analog by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Complex I Inhibition Assay
Caption: Workflow for the mitochondrial Complex I inhibition assay.
Conclusion
The analytical techniques and protocols described provide a robust framework for the characterization of this compound and its analogs. A multi-technique approach combining HPLC, high-resolution MS, and NMR is crucial for the definitive structural elucidation and purity assessment of these complex natural products. Furthermore, the evaluation of their biological activity, particularly their potent inhibition of mitochondrial Complex I, is key to understanding their therapeutic potential. The provided protocols serve as a valuable resource for researchers aiming to explore the rich chemistry and pharmacology of this important class of compounds.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Muricarpone B for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the aqueous solubility of Muricarpone B for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for bioassays?
This compound is a diarylheptanoid natural product that has demonstrated promising antioxidant and anti-inflammatory properties.[1] Like many other hydrophobic compounds, this compound has limited solubility in aqueous solutions, which are the basis for most biological assays. The known solubility of this compound is 1 mg/mL in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] Poor aqueous solubility can lead to several experimental issues, including:
-
Precipitation: The compound may precipitate out of the aqueous bioassay medium, leading to an inaccurate effective concentration.
-
Inaccurate Results: Undissolved particles can interfere with assay readings, leading to unreliable and non-reproducible data.
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that reaches the target cells.
Q2: What are the initial steps to dissolve this compound for a bioassay?
The recommended starting point is to prepare a concentrated stock solution in an organic solvent.
-
Solvent Selection: High-purity, anhydrous DMSO is a common and effective choice for creating a stock solution of this compound.
-
Stock Concentration: Aim for a high concentration (e.g., 10 mM) to minimize the volume of organic solvent added to your aqueous assay medium. The final concentration of the organic solvent in the assay should ideally be below 0.5% to avoid solvent-induced artifacts.
-
Dissolution Technique:
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the vial vigorously.
-
If necessary, use a water bath sonicator for 10-15 minutes to aid dissolution.
-
Gentle warming (e.g., to 37°C) can also be employed, but the thermal stability of this compound should be considered.
-
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue known as "crashing out." Here are several troubleshooting strategies:
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Use a Co-solvent System: Incorporate a water-miscible co-solvent into your aqueous buffer. Common co-solvents include ethanol (B145695), polyethylene (B3416737) glycol (PEG), and glycerol.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Investigate if adjusting the pH of your buffer improves the solubility of this compound.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in DMSO
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Increase the volume of DMSO incrementally. |
| Low Temperature | Gently warm the solution to 37°C and vortex or sonicate. |
| Compound Purity/Form | Verify the purity of your this compound. Amorphous forms are generally more soluble than crystalline forms. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO readily absorbs moisture from the air, which can reduce its solvating power. |
Issue 2: Precipitation in Aqueous Buffer After Dilution from DMSO Stock
| Potential Cause | Recommended Solution |
| Final Concentration Exceeds Aqueous Solubility | Decrease the final working concentration of this compound. |
| Rapid Solvent Exchange | Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing. |
| Low Temperature of Aqueous Buffer | Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. |
| Incompatible Buffer Components | Test the solubility in a simpler buffer (e.g., PBS) to determine if specific media components are causing precipitation. |
| Media Evaporation in Long-Term Assays | Ensure proper humidification of the incubator and use sealed culture plates to prevent evaporation, which can concentrate the compound and lead to precipitation. |
Quantitative Data on Solubility Enhancement
| Method | Principle | Expected Improvement | Considerations |
| Co-solvents (e.g., Ethanol, PEG 400) | Reduces the polarity of the aqueous medium. | Moderate to High | The final concentration of the co-solvent must be compatible with the bioassay and not cause cellular toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic molecule. | High | The type and concentration of cyclodextrin (B1172386) need to be optimized. May have its own biological effects at high concentrations. |
| pH Adjustment | Increases the ionization of the compound, leading to higher solubility. | Variable (depends on pKa) | The required pH must be within the viable range for the biological system being tested. |
Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
This protocol provides a general method for improving the solubility of this compound using a co-solvent.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous bioassay buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol or PEG 400).
-
Dilute the Stock Solution: Add a small aliquot of the 10 mM this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration. Add the stock dropwise while vortexing.
-
Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately and after a period of incubation at the assay temperature.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains in solution in each co-solvent mixture is the maximum achievable concentration with that system.
Protocol 2: Cyclodextrin Inclusion Complex Formation (Lyophilization Method)
This protocol describes the preparation of a solid this compound-cyclodextrin inclusion complex, which can then be dissolved in an aqueous buffer.
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2 of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD)).
-
Dissolution:
-
Dissolve the appropriate amount of HP-β-CD in deionized water.
-
Dissolve this compound in a minimal amount of a suitable organic solvent like tertiary butyl alcohol.
-
-
Mixing and Equilibration: Add the this compound solution to the HP-β-CD solution while stirring. Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Lyophilization (Freeze-Drying): Freeze the solution and then lyophilize it to remove the water and organic solvent, resulting in a solid powder of the inclusion complex.
-
Reconstitution: The resulting powder can be dissolved in your aqueous bioassay buffer. Determine the solubility of the complex by preparing a series of concentrations and observing for any precipitation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential anti-inflammatory signaling pathway of this compound and a general workflow for enhancing its solubility.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for improving the aqueous solubility of this compound.
References
Navigating the Synthesis of Muricarpone B: A Technical Troubleshooting Guide
For researchers embarking on the complex total synthesis of Muricarpone B and its analogues, this technical support center provides a comprehensive resource for troubleshooting common challenges. While a published total synthesis of this compound remains elusive, this guide draws upon established strategies and known difficulties in the synthesis of structurally related Annonaceous acetogenins (B1209576) to offer practical solutions and detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and related Annonaceous acetogenins?
The main hurdles in synthesizing these complex natural products typically revolve around three key areas: the stereocontrolled synthesis of the long, oxygenated aliphatic chain; the enantioselective construction of the γ-butyrolactone terminus; and the efficient coupling of key fragments to build the carbon skeleton.
Q2: My stereoselective reduction of a ketone to a secondary alcohol is giving low diastereoselectivity. What can I do?
Low diastereoselectivity in ketone reductions is a common issue. The choice of reducing agent and reaction conditions is critical. Consider the following:
-
Chelation-controlled reduction: If there is a nearby Lewis basic group (e.g., an ether or another hydroxyl), using a chelating reducing agent like zinc borohydride (B1222165) (Zn(BH₄)₂) can significantly enhance selectivity.
-
Steric-controlled reduction: For non-chelating substrates, bulky reducing agents such as L-Selectride® or K-Selectride® often provide high diastereoselectivity by favoring hydride attack from the less hindered face.
-
Temperature: Lowering the reaction temperature can often improve selectivity by reducing the kinetic energy of the system and amplifying small energetic differences between diastereomeric transition states.
Q3: The formation of the γ-butyrolactone ring is proceeding with low yield. What are the potential causes and solutions?
Low yields in lactonization can stem from several factors, including incomplete reaction, side reactions, or difficult purification. Here are some troubleshooting steps:
-
Choice of Lactonization Method: The optimal method depends on the substrate. Common methods include acid-catalyzed lactonization (e.g., PTSA, CSA), intramolecular esterification (e.g., Yamaguchi or Mitsunobu conditions), and radical cyclization. If one method fails, exploring an alternative is recommended.
-
Protecting Groups: Ensure that the protecting groups on your substrate are compatible with the lactonization conditions. For instance, acid-labile protecting groups will not be suitable for acid-catalyzed cyclizations.
-
Purification: γ-Butyrolactones can sometimes be volatile or prone to decomposition on silica (B1680970) gel. Consider alternative purification methods like distillation, recrystallization, or using a less acidic stationary phase for chromatography.
Q4: I am observing poor yields in my cross-coupling reactions to connect the main carbon fragments. How can I optimize this step?
Cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi) are powerful tools for fragment coupling, but can be sensitive to reaction conditions.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. Screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.
-
Base and Solvent: The base and solvent system can significantly impact the reaction rate and yield. Ensure the base is sufficiently strong and the solvent can solubilize all reactants.
-
Substrate Purity: Cross-coupling reactions are often sensitive to impurities in the starting materials. Ensure your fragments are of high purity before attempting the coupling.
Troubleshooting Guides
Stereoselective Ketone Reduction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity | Sub-optimal reducing agent. | 1. If applicable, try a chelation-controlled reduction (e.g., Zn(BH₄)₂). 2. For steric control, use a bulkier reducing agent (e.g., L-Selectride®). 3. Screen different hydride sources (e.g., NaBH₄, LiAlH₄, DIBAL-H). |
| Reaction temperature is too high. | 1. Perform the reaction at a lower temperature (e.g., -78 °C). | |
| Low Yield | Incomplete reaction. | 1. Increase the reaction time. 2. Use a larger excess of the reducing agent. |
| Product instability during workup. | 1. Use a buffered aqueous workup to avoid acidic or basic conditions. | |
| Epimerization | Basic reaction or workup conditions. | 1. Use non-basic conditions if the adjacent stereocenter is prone to epimerization. |
γ-Butyrolactone Formation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient cyclization. | 1. Screen different lactonization methods (acid-catalyzed, Mitsunobu, etc.). 2. Optimize reaction concentration (high dilution can favor intramolecular reactions). |
| Side reactions (e.g., elimination, polymerization). | 1. Lower the reaction temperature. 2. Use milder reagents. | |
| Racemization | Harsh reaction conditions. | 1. Employ milder, stereoconservative methods like an intramolecular Sₙ2 reaction. |
| Difficulty in Purification | Product volatility or instability on silica gel. | 1. Use a rotary evaporator with care. 2. Try purification by distillation or recrystallization. 3. Use deactivated silica gel for chromatography. |
Experimental Protocols
Representative Protocol for Stereoselective Ketone Reduction (L-Selectride®)
-
Dissolve the ketone substrate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
General Protocol for Acid-Catalyzed Lactonization
-
Dissolve the hydroxy acid precursor (1.0 equiv) in anhydrous toluene (B28343) (0.01 M) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting γ-butyrolactone by flash chromatography or distillation.
Visualizations
Caption: A generalized workflow for the synthesis of a this compound analogue.
Caption: A troubleshooting flowchart for addressing low reaction yields.
stability testing of Muricarpone B under different storage conditions
Technical Support Center: Stability of Muricarpone B
This technical support center provides guidance on the stability testing of this compound under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a natural product for which extensive public stability data is not available. The following troubleshooting guides, FAQs, and protocols are based on general principles of stability testing for polyphenolic compounds and related natural products. All experimental procedures should be validated for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations, this compound should be stored at -20°C for long-term stability.[1] For short-term storage, refrigeration at 2-8°C is advisable. It is crucial to protect the compound from light and moisture.
Q2: My this compound sample has changed color. Is it degraded?
A2: A change in color, such as yellowing or browning, can be an indicator of degradation, particularly oxidative or light-induced degradation, which is common in polyphenolic compounds. It is recommended to re-analyze the sample for purity and potency using a validated analytical method, such as HPLC-UV.
Q3: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
A3: this compound is soluble in DMSO.[1] For stability studies, it is best to prepare fresh solutions. If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A stability study of the solution at the intended storage temperature is recommended to determine its viability over time.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, polyphenolic compounds are generally susceptible to oxidation and hydrolysis. The catechol moieties (3,4-dihydroxyphenyl groups) in this compound are particularly prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. For related compounds, detection is often performed at a wavelength of around 220 nm.[2][3] The method should be able to separate the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Potency in this compound Standard | Improper storage conditions (e.g., elevated temperature, light exposure). | Store the solid compound at -20°C, protected from light. Prepare fresh stock solutions for each experiment or validate the stability of frozen aliquots. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of this compound. | Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and confirm that the analytical method can resolve them from the parent peak. |
| Inconsistent Results in Stability Studies | Non-homogeneity of the sample; fluctuations in storage conditions. | Ensure the batch of this compound is homogeneous. Use calibrated and monitored stability chambers. Include control samples at each time point. |
| Poor Recovery from Formulation | Interaction with excipients; adsorption to container surfaces. | Evaluate the compatibility of this compound with all excipients in the formulation. Test different container materials. |
Quantitative Data Summary
The following tables present hypothetical data for a typical stability study of this compound solid-state and in a DMSO solution.
Table 1: Hypothetical Stability of Solid this compound
| Storage Condition | Time Point | Assay (%) | Appearance |
| -20°C | 0 months | 99.8 | White to off-white powder |
| 3 months | 99.5 | No change | |
| 6 months | 99.2 | No change | |
| 5°C ± 3°C | 0 months | 99.8 | White to off-white powder |
| 3 months | 98.1 | No change | |
| 6 months | 96.5 | Slight yellowing | |
| 25°C ± 2°C / 60% ± 5% RH | 0 months | 99.8 | White to off-white powder |
| 1 month | 95.2 | Yellowish powder | |
| 3 months | 88.7 | Yellow-brown powder | |
| 40°C ± 2°C / 75% ± 5% RH | 0 months | 99.8 | White to off-white powder |
| 1 month | 85.4 | Brownish powder | |
| 3 months | 72.1 | Dark brown powder |
Table 2: Hypothetical Stability of this compound in DMSO (1 mg/mL)
| Storage Condition | Time Point | Assay (%) |
| -20°C | 0 hours | 99.9 |
| 24 hours | 99.5 | |
| 7 days | 98.8 | |
| 4°C | 0 hours | 99.9 |
| 24 hours | 97.2 | |
| 7 days | 92.5 | |
| Room Temperature | 0 hours | 99.9 |
| 8 hours | 94.1 | |
| 24 hours | 88.3 |
Experimental Protocols
Protocol 1: Solid-State Stability Testing of this compound
-
Objective: To evaluate the stability of solid this compound under various temperature and humidity conditions as per ICH guidelines.
-
Materials:
-
This compound (one batch)
-
Amber glass vials
-
Calibrated stability chambers
-
HPLC system with UV detector
-
-
Procedure:
-
Aliquot approximately 10 mg of this compound into separate amber glass vials for each time point and storage condition.
-
Place the vials in stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerator: 5°C ± 3°C
-
Freezer (control): -20°C ± 5°C
-
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated and long-term studies).
-
At each time point, perform a visual inspection of the sample for any changes in physical appearance.
-
Prepare a solution of known concentration (e.g., 0.1 mg/mL in methanol (B129727) or acetonitrile).
-
Analyze the solution by a validated stability-indicating HPLC method to determine the assay and the presence of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To quantify this compound and separate it from potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with a diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 4 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Start with 85% B, linear gradient to 5% B over 40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard stock solution of this compound (e.g., 1 mg/mL in DMSO).
-
Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Prepare stability samples by dissolving the solid material or diluting the stock solution to fall within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Calculate the percentage of degradation products relative to the initial concentration.
-
Visualizations
References
optimizing extraction yield of Muricarpone B from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Muricarpone B from its plant source.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source of this compound?
A1: this compound, along with its analogue Muricarpone A, was first isolated from the root bark of Uvaria muricata, a plant belonging to the Annonaceae family. This family is well-known for producing a class of compounds called acetogenins (B1209576), to which this compound belongs. While other species in the Annonaceae family, such as Annona muricata (soursop), are rich in various acetogenins, Uvaria muricata is the specifically cited source for this compound.[1][2][3]
Q2: What are the general classes of methods suitable for extracting this compound?
A2: this compound can be extracted using a variety of conventional and modern techniques. Conventional methods include maceration and Soxhlet extraction.[4][5] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). The choice of method will depend on available equipment, desired yield, and processing time.
Q3: Which solvents are most effective for this compound extraction?
A3: The selection of an appropriate solvent is critical for maximizing the yield of this compound. Polar organic solvents are generally effective for extracting acetogenins. Methanol and ethanol (B145695) are commonly used for the extraction of bioactive compounds from Annona muricata and related species. For initial crude extraction, solvents like dichloromethane (B109758) and ethyl acetate (B1210297) have also been used, often in a sequential manner after a nonpolar solvent wash to remove fats and waxes.
Q4: What is a typical yield for acetogenins from Annonaceae plants?
A4: The yield of acetogenins, including this compound, can vary significantly based on the plant part used, geographical source, harvesting time, and the extraction method. For instance, studies on Annona muricata leaves have shown that modern techniques like Ultrasound-Assisted Extraction (UAE) can yield a higher content of total acetogenins compared to traditional methods like decoction and infusion. Specific yield data for this compound is not widely published, but yields for total acetogenins can serve as a benchmark.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A reversed-phase C18 column can be used with a mobile phase gradient of acetonitrile (B52724) and water. Detection is typically set at a wavelength of around 220 nm, which is characteristic for the α,β-unsaturated γ-lactone moiety common in acetogenins.
Troubleshooting Guide for Low Extraction Yield
Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
| Problem Area | Question | Possible Cause | Recommended Solution |
| Raw Material Quality & Preparation | Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of this compound. | Verify the botanical identity of the plant material (Uvaria muricata). Harvest the root bark at the optimal time and ensure it is properly dried and stored in a cool, dark, dry place. |
| Is the plant material properly prepared? | Inadequate grinding of the root bark, resulting in poor solvent penetration. | Grind the dried root bark to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction. | |
| Extraction Process Parameters | Is the solvent choice optimal? | The solvent may be too polar or non-polar to effectively solubilize this compound. | Experiment with a range of solvents such as methanol, ethanol, and ethyl acetate. Solvent mixtures may also improve yield. |
| Are the extraction time and temperature appropriate? | Insufficient extraction time can lead to incomplete extraction. Excessively high temperatures or prolonged times can cause degradation of thermolabile compounds like acetogenins. | Optimize extraction time and temperature for your chosen method. For maceration, allow for 24-72 hours with agitation. For Soxhlet, run for 6-8 hours. For UAE and MAE, shorter times (e.g., 5-30 minutes) are typical but require optimization. Keep temperatures below 60°C to minimize degradation. | |
| Is the solid-to-solvent ratio correct? | An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. | A typical starting ratio is 1:10 (w/v) of plant material to solvent. This can be optimized to balance yield and solvent consumption. | |
| Post-Extraction Workup | Is the compound being lost during solvent removal? | This compound may degrade if exposed to high temperatures during solvent evaporation. | Use a rotary evaporator under reduced pressure to remove the solvent at a low temperature (below 40°C). |
| Is the purification method causing product loss? | Inefficient separation from other components in the crude extract during chromatographic purification. | For column chromatography, use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate). Monitor fractions using Thin-Layer Chromatography (TLC) to avoid discarding fractions containing this compound. |
Quantitative Data Summary
The following table summarizes extraction yields for total acetogenins from Annona muricata leaves using different methods, which can serve as a proxy for optimizing this compound extraction.
| Extraction Method | Key Parameters | Total Acetogenins Yield (mg/100 mL) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Amplitude: 80%, Pulse-cycle: 0.7 s, Time: 4.54 min | 14.62 | |
| Decoction | Boiling water (98°C) for 10 min | - (Lower than UAE) | |
| Infusion | Hot water (98°C) for 10 min | - (Lower than UAE) |
Detailed Experimental Protocols
Protocol 1: Maceration for Crude Extraction
-
Preparation of Plant Material: Air-dry the root bark of Uvaria muricata for several weeks and then grind it into a fine powder.
-
Extraction: Soak the powdered plant material (e.g., 200 g) in a suitable solvent such as 50% aqueous-methanol (e.g., 2 L) in a sealed container.
-
Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional agitation to enhance extraction.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Use dried and powdered root bark of Uvaria muricata.
-
Extraction: Place the powdered material (e.g., 10 g) in a flask with an optimized solvent (e.g., 100 mL of ethanol).
-
Sonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate at a specified frequency and power for a set duration (e.g., 5-30 minutes), controlling the temperature to remain below 50°C.
-
Separation: Separate the extract from the solid residue by filtration or centrifugation.
-
Concentration: Remove the solvent from the extract using a rotary evaporator at low temperature to yield the crude product.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Final Concentration: Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: A decision tree for troubleshooting low this compound extraction yield.
Representative Signaling Pathway for Acetogenin Cytotoxicity
While the specific signaling pathways for this compound are not extensively documented, many acetogenins from the Annonaceae family are known to exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This leads to a depletion of ATP and induction of apoptosis. The diagram below illustrates this general mechanism.
Caption: A representative signaling pathway for acetogenin-induced cytotoxicity.
References
- 1. Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
addressing Muricarpone B degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Muricarpone B. The following information addresses the common challenge of this compound degradation in cell culture media and provides protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: The most direct method to assess the stability of this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the amount of the parent compound remaining.[5] A significant decrease in the concentration of this compound over time indicates degradation.
Q3: What components in the cell culture medium can contribute to the degradation of this compound?
A3: Several components in standard cell culture media can promote the degradation of phenolic compounds like this compound:
-
Phenol (B47542) Red: This pH indicator, while useful for monitoring culture health, can act as a weak estrogen and may interfere with certain assays. More importantly, it can contribute to oxidative stress in the medium.
-
Vitamins and Amino Acids: Riboflavin, tryptophan, and tyrosine, when exposed to light and oxygen, can generate reactive oxygen species (ROS).
-
Metal Ions: Metal ions, such as iron and copper, can catalyze oxidation reactions.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to the auto-oxidation of phenolic compounds.
Q4: What are the initial steps I can take to minimize this compound degradation?
A4: To mitigate the degradation of this compound, consider the following initial steps:
-
Use Phenol Red-Free Media: Switching to a phenol red-free formulation of your chosen medium (e.g., DMEM, RPMI-1640) can reduce oxidative stress and potential assay interference.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add it to the culture medium immediately before starting your experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Minimize Light Exposure: Protect your media and experimental setup from direct light to prevent photo-oxidation of media components and this compound.
Q5: Can I use antioxidants to stabilize this compound in my cell culture medium?
A5: Yes, adding antioxidants or ROS scavengers to your cell culture medium can help protect this compound from oxidative degradation. However, it is important to choose the right antioxidant and to validate that it does not interfere with your experimental readouts. Some commonly used ROS scavengers are listed in the table below. It is recommended to test a range of concentrations to find the optimal level of protection without inducing cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
-
Possible Cause: Degradation of this compound leading to a lower effective concentration over the incubation period.
-
Troubleshooting Steps:
-
Assess Stability: Perform an HPLC or LC-MS stability assay as described in Protocol 1 to determine the half-life of this compound in your specific cell culture medium.
-
Reduce Incubation Time: If degradation is significant, consider reducing the incubation time of your cytotoxicity assay.
-
Replenish Compound: For longer incubation periods, consider a partial media change with freshly prepared this compound at intermediate time points.
-
Use Stabilizing Agents: Incorporate a suitable ROS scavenger into your cell culture medium (see Table 2).
-
Issue 2: Unexpected Biological Effects or Off-Target Activity
-
Possible Cause: Formation of bioactive degradation products. The degradation of phenolic compounds can sometimes lead to the formation of new molecules with their own biological activities.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use LC-MS to identify potential degradation products of this compound in your cell culture medium.
-
Test "Aged" Medium: Prepare a solution of this compound in your cell culture medium and incubate it for a period similar to your experiment's duration. Then, test the effect of this "aged" medium on your cells to see if it produces the unexpected effects.
-
Enhance Stability: Implement the stabilization strategies outlined in this guide to minimize the formation of degradation products.
-
Quantitative Data Summary
Table 1: Common Cytotoxicity Assays for Evaluating this compound Activity
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity in viable cells, converting a tetrazolium salt to a colored formazan (B1609692) product. | Well-established, cost-effective. | Endpoint assay, requires cell lysis, potential for interference from reducing agents. |
| Resazurin (B115843) (AlamarBlue) Assay | Measures the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells. | Sensitive, non-toxic to cells (allowing for kinetic studies), simple protocol. | Can be sensitive to changes in cellular metabolism that are not directly related to viability. |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. | Directly measures cytotoxicity, can be multiplexed with viability assays. | Less sensitive for early-stage apoptosis, LDH in serum can interfere. |
| ATP Assay | Quantifies the amount of ATP present, which is proportional to the number of metabolically active cells. | Very sensitive, rapid, suitable for high-throughput screening. | Endpoint assay, requires cell lysis. |
Table 2: Potential Stabilizing Agents for this compound in Cell Culture
| Agent | Mechanism of Action | Typical Concentration Range | Reference |
| N-Acetylcysteine (NAC) | Precursor to glutathione, a major intracellular antioxidant. | 1-10 mM | |
| Trolox | A water-soluble analog of vitamin E, scavenges peroxyl radicals. | 100-500 µM | |
| Catalase | Enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | 100-1000 U/mL | |
| Superoxide (B77818) Dismutase (SOD) | Enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. | 10-100 U/mL |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
-
Incubation:
-
Spike the this compound stock solution into the pre-warmed medium to a final concentration of 10 µM.
-
Aliquot the spiked medium into sterile, sealed tubes and place them in a 37°C incubator.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
-
Sample Processing:
-
For media containing serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a suitable reverse-phase HPLC method with UV detection at the absorbance maximum of this compound.
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Protocol 2: General Cytotoxicity Assay using Resazurin
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free cell culture medium (with or without a stabilizing agent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Resazurin Addition:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours, or until a satisfactory color change is observed.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability and cytotoxicity.
References
Technical Support Center: Scaling Up the Synthesis of Muricarpone B
Welcome to the technical support center for the synthesis of diarylheptanoids, with a focus on scaling up the production of Muricarpone B. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, or 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one, is a linear diarylheptanoid. A common and scalable approach for its synthesis is a convergent strategy involving a Claisen-Schmidt condensation reaction. This typically involves the reaction of a protected 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde derivative) with a suitable seven-carbon aliphatic ketone building block. The resulting unsaturated ketone is then reduced to yield the final saturated diarylheptanoid backbone. Protecting the hydroxyl groups on the phenyl rings is crucial to prevent side reactions.
Q2: What are the most critical parameters to control when scaling up the synthesis?
A2: When scaling up, precise control over several parameters is vital for reproducibility and yield:
-
Temperature: Exothermic reactions, such as the Claisen-Schmidt condensation, require efficient heat dissipation to prevent side reactions and product degradation.
-
Reagent Addition Rate: Slow and controlled addition of reagents, especially strong bases or reactive intermediates, is crucial to maintain optimal reaction conditions and minimize the formation of impurities.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, particularly in large-volume reactors, to maximize reaction kinetics and minimize localized concentration gradients.
-
Purification Method: Chromatographic purification methods may need to be adapted or replaced with more scalable techniques like crystallization or precipitation for large-scale production.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities can include:
-
Unreacted starting materials: Incomplete reactions can leave residual aldehydes or ketones.
-
Byproducts from self-condensation: The ketone starting material can undergo self-condensation.
-
Over-alkylation or other side reactions: Depending on the base and reaction conditions, other unwanted reactions can occur.
-
Products of incomplete reduction: If a reduction step is involved to saturate a double bond, incomplete reduction can lead to unsaturated impurities.
-
Residual protecting groups: Incomplete deprotection will result in partially protected diarylheptanoids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Claisen-Schmidt condensation | 1. Inefficient deprotonation of the ketone. 2. Degradation of the aldehyde or product under basic conditions. 3. Suboptimal reaction temperature. | 1. Use a stronger base (e.g., LDA instead of NaOH or KOH) or ensure anhydrous conditions. 2. Use a milder base (e.g., K₂CO₃) and monitor the reaction closely. Consider using protecting groups for the phenolic hydroxyls. 3. Optimize the reaction temperature; some condensations benefit from cooling. |
| Formation of multiple products | 1. Self-condensation of the ketone. 2. Competing aldol (B89426) addition and condensation reactions. 3. Lack of regioselectivity. | 1. Use an excess of the aldehyde to favor the cross-condensation. 2. Control the reaction temperature and time carefully. 3. For asymmetrical ketones, consider a directed aldol approach or use a more regioselective enolate formation method. |
| Incomplete reduction of the double bond | 1. Inactive catalyst (e.g., Pd/C). 2. Insufficient hydrogen pressure. 3. Catalyst poisoning. | 1. Use fresh, high-quality catalyst. 2. Increase the hydrogen pressure (ensure the reaction vessel is rated for the pressure). 3. Purify the substrate before reduction to remove potential catalyst poisons. |
| Difficulty in removing protecting groups | 1. Incomplete reaction. 2. Product degradation under deprotection conditions. | 1. Increase the reaction time or the amount of deprotecting agent. 2. Screen different deprotection methods (e.g., for methoxy (B1213986) groups, BBr₃ is effective but harsh; other methods might be milder). |
| Product purification challenges | 1. Oily product that is difficult to crystallize. 2. Co-eluting impurities in column chromatography. | 1. Attempt co-crystallization with a suitable solvent or try precipitation from a non-polar solvent. 2. Optimize the mobile phase for chromatography; consider using a different stationary phase or employing techniques like preparative HPLC. |
Experimental Protocols
A plausible scalable synthesis of this compound can be envisioned in three main stages.
Diagram: Synthetic Workflow for this compound
Caption: General synthetic workflow for this compound.
Step 1: Protection of 3,4-Dihydroxybenzaldehyde (as Methyl Ethers)
-
Objective: To protect the reactive phenolic hydroxyl groups to prevent side reactions during the base-catalyzed condensation.
-
Methodology:
-
Dissolve 3,4-dihydroxybenzaldehyde (1 eq.) in a suitable solvent like acetone (B3395972) or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄, 2.2 eq.) dropwise at room temperature.
-
Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3,4-dimethoxybenzaldehyde (B141060) by recrystallization or column chromatography.
-
Step 2: Claisen-Schmidt Condensation
-
Objective: To form the carbon skeleton of the diarylheptanoid.
-
Methodology:
-
To a solution of 3,4-dimethoxybenzaldehyde (2 eq.) and a suitable ketone like 4-heptanone (B92745) (1 eq.) in ethanol (B145695) or methanol (B129727), add a solution of aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dropwise at 0-5 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
The crude product, an unsaturated diarylheptanoid, is often purified by column chromatography.
-
Step 3: Catalytic Hydrogenation
-
Objective: To reduce the carbon-carbon double bonds formed during the condensation.
-
Methodology:
-
Dissolve the unsaturated diarylheptanoid from the previous step in a solvent like ethanol or ethyl acetate (B1210297).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the scale) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Step 4: Demethylation (Deprotection)
-
Objective: To remove the methyl protecting groups to yield the final product, this compound.
-
Methodology:
-
Dissolve the protected diarylheptanoid in a dry, inert solvent like dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (BBr₃) in DCM dropwise. The amount of BBr₃ should be in excess (e.g., 1.2 eq. per methoxy group).
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Step 5: Purification
-
Objective: To obtain highly pure this compound.
-
Methodology:
-
Small Scale: Column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes is typically effective.
-
Large Scale: Purification by crystallization is preferred. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allowed to cool slowly. Alternatively, precipitation from a solution by adding a non-solvent can be employed.
-
Quantitative Data Summary
The following tables provide a summary of typical yields and reaction conditions for key steps in diarylheptanoid synthesis, which can be adapted for this compound.
Table 1: Comparison of Conditions for Claisen-Schmidt Condensation
| Parameter | Condition A | Condition B | Condition C |
| Base | 10% aq. NaOH | Solid KOH | K₂CO₃ |
| Solvent | Ethanol | Methanol | Acetone |
| Temperature | Room Temp. | 0 °C to RT | Reflux |
| Reaction Time | 12-24 h | 8-16 h | 6-12 h |
| Typical Yield | 60-75% | 70-85% | 50-65% |
Table 2: Scalability and Yield Comparison for Hydrogenation
| Scale | Catalyst Loading (mol%) | Hydrogen Pressure | Reaction Time | Typical Yield |
| 1 g | 10% Pd/C | 1 atm (balloon) | 4-8 h | >95% |
| 10 g | 5% Pd/C | 50 psi | 6-12 h | >95% |
| 100 g | 2% Pd/C | 100 psi | 12-24 h | >90% |
Signaling Pathways and Logical Relationships
Diagram: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
Technical Support Center: Troubleshooting Low Bioavailability of Muricarpone B In Vivo
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low in vivo bioavailability with Muricarpone B. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have low bioavailability?
This compound is a natural compound, and like many polyphenolic compounds, it is expected to face challenges with oral bioavailability.[1][2] Factors that can contribute to its low bioavailability include poor aqueous solubility due to its hydrophobic nature, extensive first-pass metabolism in the intestine and liver, and potential efflux by transporters like P-glycoprotein.[3][4][5]
Q2: How can I determine the primary cause of low bioavailability for this compound in my model?
A systematic approach is necessary. This involves characterizing its physicochemical properties (solubility, lipophilicity), assessing its metabolic stability, and evaluating its permeability. Comparing pharmacokinetic parameters after oral (PO) and intravenous (IV) administration is crucial to differentiate between poor absorption and high first-pass metabolism.
Q3: What initial steps can I take to improve the oral absorption of this compound?
Improving the solubility and dissolution rate is often the first and most critical step. Techniques such as particle size reduction (micronization or nanosuspension) and formulation strategies can significantly enhance absorption.
Q4: Could the food matrix be impacting the bioavailability of this compound?
Yes, the food matrix can significantly affect the bioavailability of polyphenols. Components like proteins, fats, and fibers can interact with the compound, either enhancing or hindering its absorption. For instance, lipids can sometimes improve the absorption of hydrophobic compounds.
Q5: Are there any in vitro assays that can predict the in vivo bioavailability of this compound?
In vitro models can provide valuable predictive data. Caco-2 cell permeability assays can indicate intestinal absorption, while liver microsome stability assays can predict the extent of first-pass metabolism. These assays can help you prioritize strategies for improving bioavailability.
Troubleshooting Guide
Problem 1: Poor Aqueous Solubility
Symptoms:
-
Low dissolution rate in aqueous media.
-
Inconsistent absorption data in vivo.
-
High variability between experimental subjects.
Possible Causes:
-
Hydrophobic nature of the molecule.
-
Crystalline structure limiting dissolution.
Solutions:
| Strategy | Description | Experimental Protocol |
| Particle Size Reduction | Increasing the surface area of the drug particles enhances the dissolution rate. | See Protocol 1: Micronization and Nanosuspension Preparation. |
| Formulation with Excipients | Using surfactants, co-solvents, or creating solid dispersions can improve wettability and solubility. | See Protocol 2: Formulation with Solubilizing Agents. |
| Complexation | Encapsulating this compound in molecules like cyclodextrins can increase its aqueous solubility. | See Protocol 3: Preparation of a Cyclodextrin (B1172386) Inclusion Complex. |
Problem 2: Extensive First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good aqueous solubility.
-
High levels of metabolites detected in plasma and urine.
-
Significant difference between oral and IV pharmacokinetic profiles.
Possible Causes:
-
Rapid metabolism by cytochrome P450 enzymes in the liver and intestinal wall.
-
Glucuronidation or sulfation of the phenolic groups.
Solutions:
| Strategy | Description | Experimental Protocol |
| Co-administration with Inhibitors | Administering this compound with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4) can increase its systemic exposure. | Design a study involving the co-administration of this compound with a specific metabolic inhibitor and compare the pharmacokinetic profile to this compound alone. |
| Structural Modification | Chemical modification of the metabolically labile sites on the this compound molecule can improve its metabolic stability. | This is a medicinal chemistry approach that would involve synthesizing and testing new analogs of this compound. |
| Nanoparticle Encapsulation | Encapsulating this compound in nanoparticles can protect it from metabolic enzymes and potentially alter its biodistribution. | See Protocol 4: Preparation of PLGA Nanoparticles. |
Quantitative Data Summary
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound (unformulated) | IV | 10 | 1500 | 0.25 | 3000 | 100 |
| This compound (unformulated) | PO | 50 | 50 | 2.0 | 250 | 1.7 |
| This compound (micronized) | PO | 50 | 150 | 1.5 | 900 | 6.0 |
| This compound in Cyclodextrin | PO | 50 | 300 | 1.0 | 1800 | 12.0 |
| This compound in Nanoparticles | PO | 50 | 450 | 2.0 | 3600 | 24.0 |
Experimental Protocols
Protocol 1: Micronization and Nanosuspension Preparation
-
Micronization:
-
Weigh 100 mg of this compound powder.
-
Use a jet mill or a similar mechanical milling apparatus.
-
Process the powder according to the manufacturer's instructions to achieve a particle size range of 1-10 µm.
-
Confirm particle size using laser diffraction or microscopy.
-
-
Nanosuspension:
-
Disperse 50 mg of micronized this compound in 10 mL of a suitable aqueous vehicle containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Subject the suspension to high-pressure homogenization or wet-bead milling.
-
Optimize the process parameters (pressure, number of cycles) to achieve a particle size below 200 nm.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 2: Formulation with Solubilizing Agents
-
Co-solvent System:
-
Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).
-
Prepare a series of co-solvent systems by mixing water with varying proportions of the selected solvent.
-
Determine the saturation solubility of this compound in each co-solvent system to identify the optimal ratio for oral administration.
-
-
Solid Dispersion:
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG)).
-
Dissolve both this compound and the carrier in a common solvent (e.g., methanol).
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Pulverize and sieve the solid dispersion.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline).
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Complex Formation:
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at a controlled temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the un-complexed this compound.
-
-
Lyophilization:
-
Freeze-dry the resulting solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterize the complex using techniques like DSC, FTIR, and NMR to confirm inclusion.
-
Determine the drug loading and dissolution profile of the complex.
-
Protocol 4: Preparation of PLGA Nanoparticles
-
Emulsification-Solvent Evaporation Method:
-
Dissolve 20 mg of this compound and 100 mg of PLGA in a suitable organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of nanoparticles.
-
-
Purification and Characterization:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the free drug and surfactant.
-
Wash the nanoparticles with deionized water and resuspend them.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
-
Visualizations
Caption: Factors influencing the in vivo bioavailability of this compound.
Caption: A systematic workflow for troubleshooting low bioavailability.
References
- 1. Bioavailability of the Polyphenols: Status and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and mechanisms of dietary polyphenols affected by non-thermal processing technology in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Dietary factors affecting polyphenol bioavailability. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC-MS/MS Methods for Sensitive Detection of Muricarpone B
Welcome to the technical support center for the sensitive detection of Muricarpone B using HPLC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode ESI-MS?
A1: The molecular weight of this compound is 330.37 g/mol , with an empirical formula of C19H22O5. In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 331.38. It is also common for Annonaceous acetogenins (B1209576) to form sodium adducts [M+Na]⁺, so you may also observe an ion at approximately m/z 353.36.[1] Depending on the solvent system, other adducts like potassium [M+K]⁺ (m/z ~369.47) might also be present.
Q2: I am not seeing a strong signal for my this compound standard. What are the initial parameters I should check?
A2: For low signal intensity, start by optimizing the ESI source parameters. This includes the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[2][3][4] Ensure your mobile phase is compatible with ESI; for reversed-phase chromatography, acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid (e.g., 0.1%) is a good starting point to facilitate protonation. Also, verify the correct preparation and dilution of your standard. A concentration of around 0.1 µg/mL to 1 µg/mL is often a good starting point for method development.
Q3: What are the best practices for sample preparation when analyzing this compound from a complex matrix (e.g., plant extract, biological fluid)?
A3: A robust sample preparation protocol is crucial for sensitive detection and to minimize matrix effects. For plant extracts, a common approach is solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. For biological fluids, a protein precipitation step followed by liquid-liquid extraction or SPE is often necessary. It is important to minimize the presence of salts and non-volatile buffers in the final extract, as they can suppress the ESI signal.
Q4: How can I improve the fragmentation of this compound in MS/MS?
A4: If you are observing a strong precursor ion but weak or no fragment ions, increasing the collision energy in the collision cell is the primary adjustment. A stepwise increase in collision energy will help you find the optimal setting for generating characteristic product ions. If you are primarily observing the sodium adduct [M+Na]⁺, fragmentation can be poor. In such cases, try to promote the formation of the protonated molecule [M+H]⁺ by adding formic acid to your mobile phase. Post-column infusion of a solution containing lithium salts has also been shown to enhance fragmentation for some Annonaceous acetogenins.
Q5: What are some expected fragmentation patterns for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Peak Detected for this compound | Incorrect m/z settings in the MS method. | Verify the calculated m/z for the precursor and product ions of this compound ([M+H]⁺ ≈ 331.38). |
| This compound is not eluting from the HPLC column. | Check the compatibility of your mobile phase with the stationary phase. Ensure the elution strength is sufficient. | |
| Severe ion suppression from the sample matrix. | Improve sample cleanup using SPE or liquid-liquid extraction. Dilute the sample if possible. | |
| Degradation of this compound. | Check the stability of this compound in your sample and storage conditions. Prepare fresh standards and samples. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent strength between the sample and mobile phase. | Dissolve your final sample extract in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Secondary interactions with the column stationary phase. | Add a small amount of an organic acid (e.g., 0.1% formic acid) to the mobile phase. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| High Background Noise | Contaminated mobile phase or HPLC system. | Use high-purity solvents and additives. Flush the HPLC system thoroughly. |
| Insufficiently optimized ESI source parameters. | Optimize nebulizer gas, drying gas, and capillary voltage to reduce chemical noise. | |
| Inconsistent Retention Time | Inadequate column equilibration between injections. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 5-10 column volumes). |
| Fluctuations in pump pressure or mobile phase composition. | Check the HPLC pumps for leaks and ensure proper solvent mixing. | |
| Low Sensitivity (Low Signal-to-Noise) | Suboptimal ESI source parameters. | Perform a systematic optimization of capillary voltage, gas flows, and temperature. |
| Poor fragmentation efficiency. | Optimize collision energy for the selected precursor ion. Consider using additives to promote better ionization. | |
| Matrix effects. | Implement a more effective sample cleanup procedure. Consider using a matrix-matched calibration curve. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-MS/MS analysis of compounds similar in structure and class to this compound. These values should be considered as a starting point for method validation.
| Parameter | Typical Range | Notes |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | Highly dependent on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Linear Dynamic Range | 2-3 orders of magnitude | e.g., 0.1 - 100 ng/mL. |
| Recovery | 80 - 120% | Should be assessed at different concentrations in the matrix of interest. |
| Precision (RSD%) | < 15% | Typically assessed for intra-day and inter-day variability. |
Experimental Protocols
Standard Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions in methanol or the initial mobile phase to prepare working standard solutions for building a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Store stock and working solutions at -20°C in amber vials to prevent degradation.
Sample Preparation (from Plant Material)
-
Homogenize 1 g of the dried and powdered plant material.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50% methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup.
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash with water to remove polar impurities.
-
Elute this compound with methanol.
-
-
Evaporate the eluate and reconstitute in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Method
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 331.38 [M+H]⁺.
-
Product Ions: To be determined by infusing a standard solution of this compound and varying the collision energy to find at least two stable and intense fragment ions.
-
Source Parameters:
-
Capillary Voltage: ~3-4 kV
-
Nebulizer Gas Pressure: 30-50 psi
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C (Note: These are starting parameters and must be optimized for your specific instrument.)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Muricarpone A | C20H24O6 | CID 11667643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample Preparation and Submission Guidelines | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
- 3. Simultaneous Pre-Concentration and HPLC-MS/MS Quantification of Phycotoxins and Cyanotoxins in Inland and Coastal Waters [mdpi.com]
- 4. epa.gov [epa.gov]
Technical Support Center: Enhancing the Purity of Isolated Muricarpone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of isolated Muricarpone B. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity of Initial Isolate (<85%) | Inefficient initial extraction. | Optimize the extraction solvent system and duration. Consider a multi-step extraction with solvents of varying polarity. |
| Co-elution of structurally similar compounds (e.g., other diarylheptanoids, flavonoids). | Employ orthogonal purification techniques. If using reversed-phase HPLC, consider a subsequent step with normal-phase HPLC or a different stationary phase. | |
| Broad or Tailing Peaks in HPLC | Column overload. | Reduce the sample concentration or injection volume. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For phenolic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Poor Resolution Between this compound and Impurities | Suboptimal HPLC gradient. | Optimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting compounds. |
| Incorrect mobile phase composition. | Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or additives. | |
| Sample Degradation During Purification | Exposure to high temperatures, light, or extreme pH. | Maintain low temperatures throughout the purification process. Protect the sample from light. Use buffered mobile phases to maintain a stable pH. |
| Presence of oxidative enzymes or metal ions. | Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to the extraction and purification solvents. | |
| Difficulty in Achieving High Purity (>98%) | Presence of persistent, closely related impurities. | Consider preparative HPLC followed by a final crystallization step. |
| Formation of artifacts during purification. | Analyze the sample at each stage to identify where new impurities are being introduced. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates from Annona muricata?
A1: While specific impurity profiles can vary, common contaminants in this compound preparations from Annona muricata include other structurally similar diarylheptanoids, flavonoids, and annonaceous acetogenins. These compounds often share similar polarities, making their separation challenging.
Q2: What is a good starting point for a preparative HPLC method to purify this compound?
A2: A good starting point for preparative reversed-phase HPLC purification of this compound would be a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B) is recommended. The gradient can be optimized based on the initial analytical HPLC results.
Q3: How can I confirm the identity and purity of my final this compound sample?
A3: The identity and purity of your final sample should be confirmed using a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can confirm the molecular weight and provide a purity assessment based on peak area. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.[1][2]
Q4: My this compound sample appears to be degrading over time in storage. What are the optimal storage conditions?
A4: Diarylheptanoids can be susceptible to degradation. For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. If in solution, use an aprotic solvent like DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.
Q5: Can I use crystallization to improve the purity of this compound?
A5: Yes, crystallization can be a highly effective final step to achieve high purity.[3] Given that some diarylheptanoids have been successfully crystallized from ethanol (B145695), this would be a logical solvent to explore. The process involves dissolving the partially purified this compound in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals.
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol outlines a general method for the purification of this compound using preparative High-Performance Liquid Chromatography.
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Partially purified this compound extract dissolved in a minimal amount of DMSO or mobile phase.
2. Method:
-
Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 30 minutes at a flow rate of 10 mL/min.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution:
-
5-40% Solvent B over 40 minutes.
-
40-80% Solvent B over 10 minutes.
-
80-100% Solvent B over 5 minutes.
-
Hold at 100% Solvent B for 5 minutes.
-
Return to 5% Solvent B over 5 minutes.
-
Hold at 5% Solvent B for 10 minutes to re-equilibrate.
-
-
Detection: Monitor the elution at a wavelength of 280 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
3. Purity Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC-MS.
Protocol 2: Crystallization of this compound
This protocol describes a method for the final purification of this compound by crystallization.
1. Materials:
-
Purified this compound (ideally >95% purity from HPLC)
-
Ethanol (reagent grade)
-
Clean crystallization dish or flask
2. Method:
-
Dissolution: Gently heat ethanol and add the purified this compound powder until it is completely dissolved. Use the minimum amount of hot ethanol necessary.
-
Cooling: Cover the container and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the container in an insulated box.
-
Crystal Formation: Once at room temperature, transfer the container to a refrigerator (4°C) to facilitate further crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Comparison of Purity Enhancement Techniques for this compound
| Purification Step | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Initial Extraction | N/A | 60-85 | N/A | Purity is highly dependent on the source material and extraction method. |
| Preparative HPLC | 85 | 95-98 | 70-85 | A single preparative HPLC run can significantly enhance purity. |
| Crystallization | >95 | >99 | 80-95 | Effective for removing minor, structurally similar impurities. |
Visualizations
References
- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Muricarpone B: A Comparative Analysis Against Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Muricarpone B with other known cyclooxygenase-2 (COX-2) inhibitors. While this compound has demonstrated anti-inflammatory properties, a direct quantitative comparison of its enzymatic inhibition is challenging due to the limited availability of specific IC50 values in current literature. This document summarizes the existing data, outlines standard experimental protocols for assessing COX-2 inhibition, and provides a visual representation of the relevant signaling pathway to aid in further research and drug development.
Executive Summary
Quantitative Comparison of COX-2 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of well-established COX-2 inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency.
| Compound | Type | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Natural Diarylheptanoid | Not Reported | Not Reported | Not Reported |
| Celecoxib | Synthetic (Coxib) | 40 nM[2] | 15 µM[3] | 375 |
| Rofecoxib | Synthetic (Coxib) | 18 nM[4] | >15 µM[5] | >833 |
| Etoricoxib | Synthetic (Coxib) | 1.1 µM (whole blood)[6] | 116 µM (whole blood)[6] | 106 |
| Valdecoxib | Synthetic (Coxib) | 5 nM[4] | Not specified | Not specified |
| Lumiracoxib | Synthetic (Coxib) | 0.06 µM (Ki)[4] | 3 µM (Ki)[4] | 50 |
| Resveratrol | Natural Stilbenoid | 3.06 µM[2] | 0.86 µM[2] | 0.28 |
| Quercetin | Natural Flavonoid | Potent inhibitor, specific IC50 varies | Varies | Varies |
| Curcumin | Natural Phenolic | Potent inhibitor, specific IC50 varies | Varies | Varies |
Note: The IC50 values can vary depending on the specific assay conditions, such as the enzyme source (human, ovine, etc.), substrate concentration, and detection method.
Experimental Protocols for COX-2 Inhibition Assays
The determination of COX-2 inhibitory activity is crucial for the evaluation of potential anti-inflammatory agents. A variety of in vitro methods are employed, each with its own advantages and limitations.
Fluorometric COX-2 Inhibitor Screening Assay
This is a common high-throughput screening method.
-
Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts a substrate (e.g., arachidonic acid) to prostaglandin (B15479496) G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is detected by a fluorescent probe that is oxidized in the process, leading to an increase in fluorescence. The inhibition of this fluorescence signal is proportional to the inhibition of COX-2 activity.[4][7]
-
General Protocol:
-
Reagent Preparation: Prepare assay buffer, reconstitute human recombinant COX-2 enzyme, and prepare solutions of the test compound at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Measurement: Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percent inhibition is determined relative to a vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][7]
-
LC-MS/MS-Based COX Inhibition Assay
This method offers high sensitivity and specificity for quantifying the product of the COX reaction.
-
Principle: This assay directly measures the amount of a specific prostaglandin, typically prostaglandin E2 (PGE2), produced by the COX enzyme from arachidonic acid. The reaction is stopped, and the PGE2 is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
General Protocol:
-
Enzyme Reaction: Incubate the COX-1 or COX-2 enzyme with a buffer, co-factors (e.g., hematin, L-epinephrine), and the test inhibitor at 37°C for a set time (e.g., 10 minutes).
-
Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid and terminate it after a short period (e.g., 2 minutes) by adding a strong acid (e.g., 2.0 M HCl).
-
Sample Preparation: Add an internal standard (e.g., deuterated PGE2) to each sample for accurate quantification.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of PGE2.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of PGE2 inhibition against the inhibitor concentration.[2]
-
Whole Blood Assay (WBA)
This ex vivo method provides a more physiologically relevant environment for testing COX inhibitors.
-
Principle: The assay measures the production of prostaglandins (B1171923) in whole blood. For COX-2, lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent prostaglandin production. For COX-1, the production of thromboxane (B8750289) B2 (TXB2) during blood clotting is measured.
-
General Protocol:
-
Blood Collection: Fresh heparinized human blood is collected.
-
Incubation: Aliquots of blood are incubated with the test compound or vehicle control. For the COX-2 assay, LPS is added to stimulate prostaglandin production.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
Prostaglandin Measurement: The concentration of PGE2 (for COX-2) or TXB2 (for COX-1) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Data Analysis: The IC50 values are determined by comparing the prostaglandin levels in the presence of the inhibitor to the control.[8][9]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and a general experimental workflow for evaluating COX-2 inhibitors.
Caption: The COX-2 signaling pathway and points of inhibition.
Caption: A general experimental workflow for evaluating COX-2 inhibitors.
Conclusion and Future Directions
This compound presents an interesting natural compound with documented anti-inflammatory effects, including the downregulation of COX-2 expression. However, for a comprehensive understanding and to position it alongside established COX-2 inhibitors, the determination of its direct enzymatic inhibitory activity through a specific IC50 value is essential. Future research should focus on isolating pure this compound and subjecting it to the standardized in vitro COX-2 inhibition assays described in this guide. This will enable a direct quantitative comparison with existing synthetic and natural inhibitors, and will be a critical step in evaluating its full therapeutic potential as a selective anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Muricarpone B and Muricarpone A: A Guide for Researchers
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of the cytotoxic effects of Muricarpone A and Muricarpone B, the following data table structure is proposed. At present, specific IC50 values for Muricarpone A and this compound are not available in the reviewed literature. The table below serves as a template for organizing future experimental findings.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Muricarpone A | e.g., MCF-7 | e.g., MTT | e.g., 48 | Data not available | |
| e.g., A549 | e.g., SRB | e.g., 72 | Data not available | ||
| This compound | e.g., MCF-7 | e.g., MTT | e.g., 48 | Data not available | |
| e.g., A549 | e.g., SRB | e.g., 72 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxic studies. The following are generalized protocols for key experiments commonly used to assess cytotoxicity.
Cell Viability Assays (e.g., MTT, SRB)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Muricarpone A and this compound are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for specific time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates are incubated for an additional 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
Following treatment, cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed and stained with SRB dye.
-
Unbound dye is removed by washing with acetic acid.
-
The bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of Muricarpone A and this compound.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Signaling Pathways
Information regarding the specific signaling pathways modulated by Muricarpone A and this compound to exert their cytotoxic effects is currently not detailed in the available literature. Acetogenins (B1209576), the class of compounds to which Muricarpone A and B belong, are generally known to inhibit Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis.
The following diagram illustrates a generalized proposed mechanism of action for acetogenins.
Caption: Proposed mechanism of acetogenin-induced cytotoxicity.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of direct comparative data on Muricarpone A and this compound necessitates further research to establish their relative cytotoxic potencies and mechanisms of action. The provided protocols and diagrams are based on general knowledge of cytotoxicity testing and the proposed mechanisms of related compounds.
Comparative Analysis of the Antibacterial Activity of Muricarpone B and Malabaricone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial properties of two natural compounds, Muricarpone B and Malabaricone B. While substantial research has elucidated the antibacterial efficacy of Malabaricone B, data on this compound remains limited. This document summarizes the available experimental data, details relevant methodologies, and presents visualizations to illustrate experimental workflows and mechanisms of action.
Introduction
This compound and Malabaricone B are diarylnonanoids, a class of natural products found in plants of the Myristica genus. These compounds have garnered interest for their potential therapeutic applications. This guide focuses on their comparative antibacterial activities, providing a resource for researchers investigating novel antimicrobial agents.
Chemical Structures
The chemical structures of this compound and Malabaricone B are presented below. Both are diarylheptanoids, with this compound being a 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one and Malabaricone B being 1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one. The differences in their phenyl ring substitutions and the length and substitution of the alkyl chain likely influence their biological activities.
This compound
-
Molecular Formula: C₁₉H₂₂O₅
-
Molecular Weight: 330.37 g/mol
-
CAS Number: 886226-15-9[1]
Malabaricone B
-
Molecular Formula: C₂₁H₂₆O₄
-
Molecular Weight: 342.43 g/mol
-
CAS Number: 95531-39-4
Quantitative Data on Antibacterial Activity
Significant research has been conducted on the antibacterial properties of Malabaricone B , revealing potent activity, particularly against Gram-positive bacteria. In contrast, there is a notable lack of specific quantitative data on the antibacterial activity of isolated This compound . While extracts of Myristica species, which contain a variety of diarylnonanoids including this compound, have demonstrated antibacterial effects, the direct contribution of this compound to this activity has not been quantified in the available literature.[2][3][4][5]
Malabaricone B: Antibacterial Potency
Malabaricone B has been shown to possess strong bactericidal activity against a range of clinically relevant bacteria, including multidrug-resistant (MDR) strains. Its efficacy is particularly pronounced against Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 0.5 | |
| Methicillin-resistant S. aureus (MRSA) | 1-2 | |
| Vancomycin-resistant S. aureus (VRSA) | 1-2 | |
| Vancomycin-resistant Enterococcus (VRE) | 1-2 | |
| Escherichia coli | >128 | |
| Klebsiella pneumoniae | >128 | |
| Acinetobacter baumannii | >128 | |
| Pseudomonas aeruginosa | >128 | |
| Enterobacter species | >128 |
This table summarizes the MIC values of Malabaricone B against various bacterial strains as reported in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antibacterial activity of Malabaricone B.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a crucial metric for assessing antibacterial potency.
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound (e.g., Malabaricone B) is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. This compound ≥85% (LC/MS-UV) | 886226-15-9 [sigmaaldrich.com]
- 2. Antibacterial Activity of Myristica fragrans against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Antibacterial Activity of Nutmeg (Myristica fragrans) Seed Extracts Against Some Pathogenic Bacteria | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. davidpublisher.com [davidpublisher.com]
Cross-Validation of a Novel Compound's Mechanism of Action: A Methodological Guide
A Hypothetical Case Study Using Muricarpone B and Comparative Compounds
In the quest for novel anticancer therapeutics, rigorous cross-validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for researchers to investigate a novel compound, using the hypothetical example of "this compound," and compares the required experimental approaches with established drugs such as β-lapachone and Doxorubicin. While specific experimental data for this compound is not available in the public domain, this guide will outline the necessary assays and data presentation methods to thoroughly characterize its anticancer properties.
Initial Cytotoxicity and Cell Viability Assessment
The first step in characterizing a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. This is crucial for establishing a dose-response relationship and selecting appropriate concentrations for subsequent mechanistic studies.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and comparative compounds like β-lapachone and Doxorubicin) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 24 | Hypothetical Data |
| 48 | Hypothetical Data | ||
| 72 | Hypothetical Data | ||
| β-lapachone | MCF-7 | 24 | Literature Value |
| 48 | Literature Value | ||
| 72 | Literature Value | ||
| Doxorubicin | MCF-7 | 24 | Literature Value |
| 48 | Literature Value | ||
| 72 | Literature Value |
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is essential to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
Data Presentation:
| Compound | Cell Population | Percentage of Cells (%) |
| Untreated Control | Viable (Annexin V-/PI-) | Hypothetical Data |
| Early Apoptotic (Annexin V+/PI-) | Hypothetical Data | |
| Late Apoptotic (Annexin V+/PI+) | Hypothetical Data | |
| Necrotic (Annexin V-/PI+) | Hypothetical Data | |
| This compound | Viable (Annexin V-/PI-) | Hypothetical Data |
| Early Apoptotic (Annexin V+/PI-) | Hypothetical Data | |
| Late Apoptotic (Annexin V+/PI+) | Hypothetical Data | |
| Necrotic (Annexin V-/PI+) | Hypothetical Data | |
| β-lapachone | Early Apoptotic (Annexin V+/PI-) | Literature Value |
| Doxorubicin | Late Apoptotic/Necrotic | Literature Value |
Experimental Workflow for Apoptosis vs. Necrosis Determination
Caption: Workflow for distinguishing apoptotic and necrotic cells.
Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| β-lapachone | Literature Value | Literature Value | Literature Value |
| Doxorubicin | Literature Value | Literature Value | Literature Value |
Cell Cycle Analysis Workflow
Caption: Workflow for analyzing cell cycle distribution.
Probing Key Signaling Pathways
To delve deeper into the molecular mechanism, it is crucial to investigate the effect of the compound on key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and ERK pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Compound | Protein | Fold Change (vs. Control) |
| This compound | p-Akt/Akt | Hypothetical Data |
| p-mTOR/mTOR | Hypothetical Data | |
| p-ERK/ERK | Hypothetical Data | |
| β-lapachone | p-Akt/Akt | Literature Value |
| p-mTOR/mTOR | Literature Value | |
| p-ERK/ERK | Literature Value | |
| Doxorubicin | p-Akt/Akt | Literature Value |
| p-mTOR/mTOR | Literature Value | |
| p-ERK/ERK | Literature Value |
PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Gene Expression Analysis
To complement the protein-level data, quantitative real-time PCR (qPCR) can be used to assess changes in the expression of genes involved in apoptosis and cell cycle regulation.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Treat cells with this compound and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers for target genes (e.g., BAX, BCL-2, Caspase-3, p21, Cyclin D1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Data Presentation:
| Compound | Gene | Fold Change in mRNA Expression (vs. Control) |
| This compound | BAX | Hypothetical Data |
| BCL-2 | Hypothetical Data | |
| Caspase-3 | Hypothetical Data | |
| p21 | Hypothetical Data | |
| Cyclin D1 | Hypothetical Data | |
| β-lapachone | BAX | Literature Value |
| Doxorubicin | p21 | Literature Value |
Logical Flow of Cross-Validation
Caption: Integrated approach for mechanism of action studies.
By systematically applying these cross-validation assays, researchers can build a robust and comprehensive understanding of the mechanism of action of a novel anticancer compound like this compound. The integration of data from multiple assays provides a higher degree of confidence in the proposed mechanism and is essential for the further development of new therapeutic agents.
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Muricarpone B and its Analogs
For Immediate Release
A deep dive into the structure-activity relationship (SAR) of Muricarpone B, a member of the potent Annonaceous acetogenin (B2873293) family of natural products, and its synthetic analogs reveals critical insights for the design of novel anticancer agents. This guide provides a comprehensive comparison of the cytotoxic activities of this compound and related acetogenins (B1209576), supported by experimental data, and outlines the key structural features governing their therapeutic potential.
This compound, a C19 diarylheptanoid, and its related Annonaceous acetogenins, isolated from plants of the Annonaceae family, have garnered significant attention for their potent cytotoxic effects against a range of cancer cell lines, including multidrug-resistant (MDR) phenotypes. The mechanism of action is primarily attributed to the induction of apoptosis through the mitochondrial-mediated pathway, with evidence suggesting the involvement of the NF-κB signaling pathway.
Comparative Cytotoxicity of Annonaceous Acetogenins
The cytotoxic efficacy of Annonaceous acetogenins is highly dependent on their chemical structure. Key structural motifs that dictate their activity include the nature and stereochemistry of the central tetrahydrofuran (B95107) (THF) ring system, the length of the aliphatic spacer, and the presence and position of hydroxyl groups. The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and other representative acetogenins against various human cancer cell lines, highlighting the structural nuances that influence their anticancer potency.
| Compound | Core Structure | Aliphatic Spacer Length (between THF/hydroxyl and lactone) | Cancer Cell Line | IC50 (µM) |
| This compound | Diarylheptanoid | N/A | Data not available | Data not available |
| Bullatacin (B1665286) | Adjacent bis-THF | 13 carbons | MCF-7/Adr (MDR Breast) | 1.2 x 10^-6 |
| Asimicin | Adjacent bis-THF | 13 carbons | MCF-7/Adr (MDR Breast) | 4.0 x 10^-6 |
| Rolliniastatin-1 | Adjacent bis-THF | 11 carbons | A-549 (Lung) | 1.0 x 10^-3 |
| Gigantetrocin A | Mono-THF | 13 carbons | MCF-7/Adr (MDR Breast) | 1.0 x 10^-7 |
| Annonacin | Mono-THF | 13 carbons | HT-29 (Colon) | 1.7 x 10^-1 |
Key Structure-Activity Relationships
The analysis of a wide range of Annonaceous acetogenins has established several key SAR principles:
-
The Tetrahydrofuran (THF) Core: The presence of a THF ring system is crucial for potent cytotoxicity.[1][2] Compounds with adjacent bis-THF rings, such as bullatacin and asimicin, generally exhibit higher potency than those with a single THF ring.[2] The stereochemistry of the THF ring system also plays a significant role in determining the biological activity.[2]
-
Flanking Hydroxyl Groups: Hydroxyl groups adjacent to the THF ring system are critical for activity. Acetogenins with two flanking hydroxyl groups tend to be more potent.
-
Aliphatic Spacer Length: The length of the hydrocarbon chain separating the THF ring system from the terminal γ-lactone is a key determinant of cytotoxicity. A spacer of 13 carbon atoms has been identified as optimal for maximizing potency.[2] Deviations from this optimal length, either shorter or longer, lead to a significant decrease in activity.
-
The γ-Lactone Moiety: The α,β-unsaturated γ-lactone at the terminus of the aliphatic chain is another important feature for the biological activity of many acetogenins.
While specific SAR studies on synthetic analogs of this compound are not extensively available, the principles derived from the broader class of Annonaceous acetogenins provide a robust framework for the rational design of new, more effective, and selective anticancer drug candidates.
Signaling Pathway of Apoptosis Induction
This compound and related acetogenins are understood to induce programmed cell death (apoptosis) in cancer cells primarily through the intrinsic or mitochondrial-mediated pathway. This process is intricately linked with the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
General Workflow for In Vitro Cytotoxicity Assays
The evaluation of the cytotoxic activity of this compound and its synthetic analogs is typically performed using colorimetric assays such as the MTT or SRB assay. The general workflow for these experiments is outlined below.
Caption: General experimental workflow for cytotoxicity assays.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
This comprehensive guide underscores the potential of this compound and the broader family of Annonaceous acetogenins as a promising source for the development of novel anticancer therapeutics. Further synthesis and evaluation of this compound analogs, guided by the established SAR principles, are warranted to identify lead compounds with improved efficacy and selectivity.
References
A Comparative Guide to the In Vivo Efficacy of Muricarpone B and Diclofenac
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
In the quest for novel and more effective anti-inflammatory and analgesic agents, natural products are a promising source of lead compounds. Muricarpone B, a compound isolated from the Annonaceae family of plants, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the in vivo efficacy of this compound against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802).
Due to the limited availability of in vivo studies on the isolated compound this compound, this guide will utilize data from studies on extracts of Annona muricata, the plant from which this compound is derived. This approach provides the closest available approximation of its potential efficacy. It is crucial to note that the activity of the extract may not be solely attributable to this compound, as it contains a mixture of phytochemicals.
Diclofenac, a widely prescribed NSAID, serves as a benchmark for anti-inflammatory and analgesic efficacy. It primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. This guide will present available data on both Annona muricata extracts and diclofenac from various in vivo models, offering a comprehensive comparison for researchers in the field.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on Annona muricata extracts and diclofenac in common models of inflammation and analgesia.
Table 1: Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
| Treatment | Dose | Time Point | % Inhibition of Edema | Reference |
| Annona muricata fruit extract | 200 mg/kg | 6 h | Similar to diclofenac | [1] |
| Diclofenac | Not Specified | 6 h | Significant inhibition | [1] |
Note: Specific percentage of inhibition for diclofenac was not provided in the abstract.
Table 2: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test
| Treatment | Dose | % Inhibition of Writhing | Reference |
| Annona muricata fruit extract | 50 mg/kg | Dose-dependent, significant | [1] |
| Annona muricata fruit extract | 100 mg/kg | Dose-dependent, significant | [1] |
| Annona muricata fruit extract | 200 mg/kg | Dose-dependent, significant | [1] |
| Diclofenac | 20 mg/kg | 67% | [2] |
Table 3: Analgesic Efficacy in the Hot Plate Test
| Treatment | Dose | Effect | Reference |
| Annona muricata fruit extract | 50 mg/kg | Time-course increase in pain threshold | [1] |
| Annona muricata fruit extract | 100 mg/kg | Time-course increase in pain threshold | [1] |
| Annona muricata fruit extract | 200 mg/kg | Time-course increase in pain threshold | [1] |
| Nalbuphine (standard opioid analgesic) | Not Specified | Increased pain threshold | [2] |
Note: Diclofenac is not typically evaluated in the hot plate test as this model is more sensitive to centrally acting analgesics.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds in acute inflammation.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound (Annona muricata extract or diclofenac) or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animal Model: Mice are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound (Annona muricata extract or diclofenac) or vehicle.
-
After a set time (e.g., 30 or 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Hot Plate Test
This model is employed to assess centrally mediated analgesic activity.
-
Animal Model: Mice are typically used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency time for the animal to show a pain response (e.g., licking its paws or jumping) is recorded before and at various time points after the administration of the test compound.
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: An increase in the latency time compared to the baseline indicates an analgesic effect.
Signaling Pathways and Mechanisms of Action
This compound (Inferred from Annona muricata Extracts)
The precise mechanism of action of this compound is not yet elucidated. However, studies on Annona muricata extracts suggest that its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory mediators. The fruit extract of Annona muricata has been shown to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) activity in vitro.[1] The analgesic effects appear to involve interaction with the opioidergic pathway.[1]
Caption: Putative anti-inflammatory pathway of Annona muricata extract.
Diclofenac
Diclofenac is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of diclofenac.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study using the carrageenan-induced paw edema model.
References
A Head-to-Head Comparison of the Anti-Inflammatory Properties of Muricarpone B and Curcumin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both Muricarpone B and curcumin (B1669340) have garnered attention for their anti-inflammatory properties. This guide provides a comprehensive, data-driven comparison of these two molecules, offering insights into their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Disclaimer: Direct comparative research and quantitative data for this compound are limited in publicly available scientific literature. Therefore, this guide utilizes data from its close structural analog, hirsutenone (B1673254) , a diarylheptanoid with demonstrated anti-inflammatory activity, as a proxy for this compound. This allows for a more detailed, albeit indirect, comparison with the extensively studied curcumin.
Executive Summary
Both curcumin and the this compound analog, hirsutenone, exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These actions lead to a downstream reduction in pro-inflammatory mediators. Curcumin has been extensively studied in numerous preclinical and clinical settings, providing a wealth of quantitative data on its efficacy. Data for hirsutenone is emerging and suggests potent anti-inflammatory activity, particularly in the context of skin inflammation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the anti-inflammatory effects of hirsutenone (as a proxy for this compound) and curcumin.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Type | IC50 / Effect | Citation(s) |
| Hirsutenone | Nitric Oxide (NO) | Not specified | Excellent inhibition | [1] |
| IL-1β, IL-8, CCL17 | Keratinocytes | Reduction in production | [2],[3] | |
| Curcumin | Nitric Oxide (NO) | Macrophages | Potent inhibition | [4] |
| TNF-α | Human studies | Significant reduction (WMD: -3.48 pg/ml) | ||
| IL-6 | Human studies | Significant reduction (WMD: -1.31 pg/ml) | ||
| C-Reactive Protein (CRP) | Human studies | Significant reduction (WMD: -0.58 mg/l) |
WMD: Weighted Mean Difference from a meta-analysis of randomized controlled trials.
Table 2: Effects on Inflammatory Enzymes and Signaling Proteins
| Compound | Target | Effect | Citation(s) |
| Hirsutenone | iNOS, COX-2 | Reduced expression | [5] |
| IκBα Phosphorylation | Suppression | [5] | |
| ERK Activation | Suppression | [2] | |
| Toll-like receptor 4 (TLR4) | Reduced expression | [2] | |
| Curcumin | iNOS, COX-2 | Reduced expression | [4] |
| NF-κB Activation | Inhibition | [4] | |
| p38 MAPK Phosphorylation | Increased phosphorylation (in some contexts) | [2] | |
| JNK Phosphorylation | No significant effect (in some contexts) | [2] | |
| ERK Phosphorylation | Increased phosphorylation (in some contexts) | [2] |
Signaling Pathway Analysis
Both compounds target inflammatory signaling pathways, but their precise interactions may differ.
This compound (Hirsutenone) Signaling Pathway Inhibition
Hirsutenone primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and ERK/MAPK signaling pathways. It has been shown to suppress the expression of Toll-like receptor 4 (TLR4), a key upstream receptor in the inflammatory cascade initiated by lipopolysaccharide (LPS). By inhibiting IκBα phosphorylation, hirsutenone prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Furthermore, its suppression of the ERK pathway contributes to the overall reduction in inflammatory mediators.
Curcumin Signaling Pathway Inhibition
Curcumin's anti-inflammatory mechanism is pleiotropic, involving the modulation of multiple signaling molecules. It is a well-established inhibitor of NF-κB activation. In many cell types, curcumin prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. Its effects on the MAPK pathway are more complex and can be cell-type and stimulus-dependent. Some studies report that curcumin can increase the phosphorylation of p38 and ERK, while others show inhibition. This suggests that curcumin's modulation of MAPK pathways may be context-dependent.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the anti-inflammatory properties of compounds like this compound and curcumin.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or curcumin) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (obtained as in the Griess assay) and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment and stimulation, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, iNOS, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound (represented by its analog hirsutenone) and curcumin demonstrate significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. Curcumin is a well-documented anti-inflammatory agent with a broad spectrum of activity and a large body of supporting clinical data. Hirsutenone shows promise as a potent inhibitor of inflammation, particularly in skin models, by targeting key upstream and downstream components of inflammatory signaling. Further direct comparative studies and dedicated research to obtain more quantitative data on this compound are warranted to fully elucidate its therapeutic potential relative to established compounds like curcumin. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at further characterizing these and other novel anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hirsutenone inhibits lipopolysaccharide-activated NF-kappaB-induced inflammatory mediator production by suppressing Toll-like receptor 4 and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mm-encapsulation.com [mm-encapsulation.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Cyclooxygenase-2 (COX-2) Selectivity: A Guide for Researchers
In the pursuit of safer and more effective anti-inflammatory agents, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical area of research. This guide provides a comparative overview of COX inhibitor selectivity, utilizing established compounds to illustrate the principles and experimental methodologies involved. While this analysis focuses on well-characterized inhibitors due to the absence of publicly available data on Muricarpone B's COX selectivity, the presented framework serves as a blueprint for assessing novel compounds.
Introduction to COX Isoforms and Selective Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins (B1171923).[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[2][3]
-
COX-2 is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[2][4]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the common adverse effects, including gastrointestinal complications, are linked to the inhibition of COX-1.[1][5] Consequently, the development of selective COX-2 inhibitors is a key strategy in designing anti-inflammatory drugs with improved safety profiles.[1]
Comparative Inhibitory Activity
To quantify the selectivity of a compound for COX-2 over COX-1, the half-maximal inhibitory concentration (IC50) is determined for each enzyme. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.[6] This guide uses Celecoxib, a well-established selective COX-2 inhibitor, and Indomethacin, a non-selective NSAID, as representative examples to illustrate this principle.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82[7] | 6.8[7] | 12 |
| Indomethacin | 0.009[7] | 0.31[7] | 0.029 |
Table 1: Comparison of IC50 values and selectivity for COX-1 and COX-2. A higher selectivity index indicates greater selectivity for COX-2.
As the data indicates, Celecoxib demonstrates a clear preference for inhibiting COX-2, with an IC50 value for COX-1 that is 12 times higher than for COX-2.[7] In contrast, Indomethacin inhibits both isoforms, and is even more potent against COX-1.[7]
Experimental Protocols: Determining COX Inhibition
The following is a representative protocol for determining the IC50 of a test compound against COX-1 and COX-2, based on common methodologies.[8][9][10]
Objective: To measure the in vitro inhibition of COX-1 and COX-2 by a test compound.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme[9]
-
Arachidonic acid (substrate)[9]
-
Test compound (e.g., this compound, Celecoxib, Indomethacin)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[9]
-
Heme (cofactor)[9]
-
Detection method reagents (e.g., ELISA kit for PGE2, or reagents for colorimetric/fluorometric detection)[8]
-
96-well microplates
-
Plate reader (specific to the detection method)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer containing heme.
-
Test Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted enzyme, and the test compound dilutions. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at the controlled temperature to allow for prostaglandin (B15479496) production.
-
Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a quenching agent).
-
Detection and Measurement: Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method such as ELISA, colorimetry, or fluorometry.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of COX inhibition, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. medcentral.com [medcentral.com]
- 5. Selective COX-2 inhibitor versus nonselective COX-1 and COX-2 inhibitor in the prevention of heterotopic ossification after total hip arthroplasty: a meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pedworld.ch [pedworld.ch]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Disposal of Muricarpone B: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Muricarpone B, this guide is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound should be handled as a potentially hazardous chemical waste. The following procedures are based on established best practices for laboratory chemical waste management.
The effective management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This compound, a natural product utilized in life sciences research, requires careful handling and a structured disposal plan. Adherence to these guidelines will minimize exposure risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat. If handling the solid form where dust generation is possible, a respiratory protection may be necessary and all handling should be conducted in a certified chemical fume hood to prevent inhalation.
In the event of a spill, the area should be immediately secured. Spills should be cleaned up using appropriate absorbent materials, and all contaminated materials must be disposed of as hazardous chemical waste.
Summary of Known Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₅ | Sigma-Aldrich[1] |
| Molecular Weight | 330.37 g/mol | Sigma-Aldrich[1] |
| CAS Number | 886226-15-9 | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Solubility | DMSO: 1 mg/mL | Sigma-Aldrich[1] |
| Storage Temperature | −20°C | Sigma-Aldrich |
| Storage Class Code | 11 - Combustible Solids | Sigma-Aldrich |
| WGK (Water Hazard Class) | WGK 3 (severe hazard to water) | Sigma-Aldrich |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed through your institution's designated hazardous waste stream. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Waste Identification and Classification:
-
Pure this compound and any materials significantly contaminated with it (e.g., weighing papers, pipette tips, gloves) should be classified as "Hazardous Chemical Waste."
-
Given its WGK 3 rating, it is considered a severe hazard to water, reinforcing the need for controlled disposal.
-
-
Waste Segregation:
-
This chemical waste must be segregated from other laboratory waste streams, such as regular trash, sharps, and biohazardous waste.
-
Do not mix this compound waste with other incompatible chemical wastes.
-
-
Containerization:
-
Collect all solid and liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste. For solutions of this compound, ensure the container material is compatible with the solvent used (e.g., DMSO).
-
The label should be securely affixed to the container and, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "886226-15-9"
-
An indication of the hazards (e.g., "Combustible Solid," "Water Hazard")
-
The accumulation start date.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area for hazardous waste.
-
This area should be well-ventilated and have secondary containment to mitigate spills or leaks.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to schedule a pickup.
-
Provide the EHS office with a complete description of the waste, including its chemical name, quantity, and any known hazards.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is essential for regulatory compliance and for tracking chemical inventory.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Muricarpone B
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for Muricarpone B, a cytotoxic agent. Adherence to these guidelines is essential for minimizing exposure risks and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
When working with this compound, appropriate personal protective equipment (PPE) is the first line of defense. All handling of the compound, particularly in its solid form, should occur within a certified chemical fume hood to prevent the inhalation of aerosols. In the event of a spill, the area must be immediately secured, and established spill control procedures for cytotoxic compounds should be followed.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Goggles | Snug-fitting, offering splash protection |
| Body Protection | Lab Coat | Full-front, long-sleeved |
| Respiratory | Respirator | Required when handling outside a fume hood or if aerosolization is possible. |
Procedural Guidance: Step-by-Step Handling and Disposal
Handling this compound in the Laboratory:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Tare a tared weigh boat or paper. Carefully add the desired amount of this compound using a dedicated spatula.
-
Solubilization: Add the appropriate solvent to the vessel containing the this compound. Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
-
Use in Experiments: When adding this compound to experimental systems, use precision instruments like calibrated pipettes to minimize aerosols and ensure accurate dosing.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Dispose of all contaminated disposable materials as cytotoxic waste.
Disposal Plan for this compound:
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
-
Waste Segregation: Classify pure this compound and heavily contaminated materials (e.g., pipette tips, weigh boats) as "cytotoxic waste" or "chemical waste".[1] This waste must be kept separate from other laboratory waste streams.[1]
-
Containerization: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] The container material should be compatible with the solvents used.[1]
-
Labeling: The waste container must be labeled "Hazardous Waste," "Cytotoxic," and with the full chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, secure area for hazardous waste accumulation. This area should be well-ventilated and have secondary containment.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
